Technical Documentation Center

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid
  • CAS: 1333121-83-7

Core Science & Biosynthesis

Foundational

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid exact mass and molecular weight

An In-Depth Technical Guide to the Mass Spectrometry of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid Introduction: Contextualizing a Key Building Block (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Introduction: Contextualizing a Key Building Block

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a bifunctional organic compound of significant interest to the fields of medicinal chemistry and materials science. As a member of the phenylboronic acid family, its utility is rooted in the unique chemical reactivity of the boronic acid moiety, which can form reversible covalent bonds with diols. This property is fundamental to applications ranging from glucose sensing to the development of stimuli-responsive drug delivery systems.[1] Furthermore, the incorporation of a piperazine group, a common pharmacophore in drug discovery, imbues this molecule with properties relevant to modulating biological targets.

This guide provides a detailed examination of two fundamental yet critically distinct physicochemical properties of this compound: its molecular weight and its exact mass. For researchers in drug development, a precise understanding and accurate determination of these parameters are non-negotiable prerequisites for confirming molecular identity, assessing purity, and ensuring the integrity of experimental data.

Section 1: The Fundamental Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in introductory chemistry, molecular weight and exact mass represent distinct concepts with different implications for analytical characterization.

  • Molecular Weight (or Molar Mass) : This value is an average, calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The weighting is based on the natural abundance of these isotopes. It is the value used for stoichiometric calculations in the laboratory (e.g., preparing a solution of a specific molarity).

  • Exact Mass (or Monoisotopic Mass) : This value is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹¹B). This is the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry (HRMS) measures the exact mass, providing a highly precise value that is crucial for determining the elemental composition of a molecule.[2][3]

The diagram below illustrates the conceptual relationship between a molecule's formula and these two key mass values.

G cluster_0 Core Identity cluster_1 Calculated Properties cluster_2 Primary Application A Molecular Formula C₁₃H₂₁BN₂O₂ B Molecular Weight (Average Isotopic Masses) 248.13 g/mol A->B Based on Natural Abundance C Exact Mass (Monoisotopic Masses) 248.17435 g/mol A->C Based on Most Abundant Isotopes D Stoichiometry & Bulk Chemistry B->D Used for E High-Resolution Mass Spectrometry (Elemental Composition) C->E Measured by/Used for

Caption: Relationship between molecular formula, molecular weight, and exact mass.

Section 2: Core Physicochemical Properties

The essential mass-related properties of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid are summarized below. These values are foundational for any analytical or synthetic work involving this compound.

PropertyValueSource / Method
CAS Number 1333121-83-7Chemical Supplier Databases[4]
Molecular Formula C₁₃H₂₁BN₂O₂Derived from Structure[4]
Molecular Weight 248.13 g/mol Calculated (Average Isotopic Masses)[4]
Exact Mass 248.17435 g/mol Calculated (Monoisotopic Masses)

Calculation of Exact Mass:

  • C: 13 x 12.00000 = 156.00000

  • H: 21 x 1.00783 = 21.16443

  • B: 1 x 11.00931 = 11.00931

  • N: 2 x 14.00307 = 28.00614

  • O: 2 x 15.99491 = 31.98982

  • Total = 248.17435

Section 3: The Imperative of Mass Accuracy in Drug Development

In the rigorous and regulated environment of drug development, nominal mass information is often insufficient.[5] Accurate mass determination is essential for several reasons:

  • Unambiguous Identity Confirmation : At early stages, confirming that the correct molecule has been synthesized is paramount. An experimentally determined exact mass that matches the theoretical value to within a few parts-per-million (ppm) provides high confidence in the molecular formula.[5]

  • Structural Elucidation of Unknowns : When characterizing impurities or degradation products, the exact mass is the first and most critical piece of data. It allows chemists to deduce the elemental composition, significantly narrowing down the number of possible structures and guiding further spectroscopic analysis (e.g., NMR, MS/MS).[5][6]

  • Metabolite Identification : In pharmacokinetic studies, mass spectrometry is used to identify and quantify metabolites in biological fluids.[7] High-resolution analysis is crucial to distinguish drug-related metabolites from endogenous molecules, often based on subtle differences in mass.

  • Purity Assessment : While chromatography provides a measure of purity based on relative signal intensity (e.g., UV absorbance), mass spectrometry confirms the identity of the main peak and can help identify co-eluting impurities.

Section 4: Experimental Determination via High-Resolution Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining both molecular weight and exact mass.[2] A high-resolution instrument, such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer, is required for exact mass measurement.[3] The general workflow involves coupling a separation technique, like Ultra-High-Performance Liquid Chromatography (UHPLC), with the mass spectrometer (LC-MS).[7]

G A 1. Sample Introduction (UHPLC) B 2. Ionization (e.g., ESI) A->B Eluent C 3. Mass Analysis (e.g., Orbitrap, TOF) B->C Gaseous Ions D 4. Detection C->D Separated Ions (by m/z) E Data Output (Mass Spectrum) D->E Signal

Caption: General workflow for LC-HRMS analysis.

Protocol: LC-HRMS Analysis of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

This protocol outlines a standard method for confirming the identity and determining the exact mass of the title compound.

1. Objective: To verify the exact mass of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid to confirm its elemental composition.

2. Materials & Instrumentation:

  • Analyte: (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, ≥98% purity.

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF Orbitrap, TOF).

  • Solvents: LC-MS grade acetonitrile (ACN), water, and formic acid (FA).

  • Vials: 2 mL glass autosampler vials with caps.

3. Sample Preparation:

  • Causality: A dilute solution is prepared to avoid detector saturation and ion suppression effects. Formic acid is added to the mobile phase to promote protonation of the analyte, which is necessary for positive-ion mode electrospray ionization (ESI). The ethylpiperazine moiety is basic and readily accepts a proton.

  • Step 1: Prepare a 1 mg/mL stock solution of the analyte in 50:50 ACN:water.

  • Step 2: Perform a serial dilution from the stock solution to create a final working solution of 1 µg/mL in 50:50 ACN:water.

  • Step 3: Transfer the working solution to an autosampler vial.

4. UHPLC Method:

  • Causality: A gradient elution is used to ensure the compound is well-retained and elutes as a sharp peak, which improves sensitivity and resolution from any potential impurities.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Injection Volume: 2 µL.

5. Mass Spectrometer Settings (Example: ESI-Orbitrap):

  • Causality: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like the analyte.[5] Positive ion mode is selected because the nitrogen atoms in the piperazine ring are easily protonated. High resolution is essential for accurate mass measurement.

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Scan Range (m/z): 100 - 500.

  • Resolution: 140,000.

  • Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺.

    • Theoretical m/z = (Exact Mass of C₁₃H₂₁BN₂O₂ + Mass of H) / charge

    • Theoretical m/z = (248.17435 + 1.00783) / 1 = 249.18218

6. Data Analysis:

  • Step 1: Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (249.18218).

  • Step 2: Obtain the mass spectrum from the apex of the corresponding chromatographic peak.

  • Step 3: Compare the measured m/z from the spectrum to the theoretical m/z.

  • Step 4: Calculate the mass error in parts-per-million (ppm):

    • Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

  • Acceptance Criterion: A mass error of < 5 ppm is considered excellent evidence for the proposed elemental composition.

Conclusion

For researchers and drug development professionals, (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is more than just a name or a structure; it is a molecule defined by precise physical constants. The molecular weight of 248.13 g/mol is essential for macroscopic laboratory work, while the exact mass of 248.17435 g/mol is the key to its unambiguous identification at the molecular level. The rigorous application of analytical techniques like high-resolution mass spectrometry is not merely a quality control step but a foundational component of scientific integrity, ensuring that subsequent biological or material science investigations are built upon a validated and well-characterized starting point.

References

  • Lin, B. et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • PharmaFeatures. (2021). How is Mass Spectrometry Used in Drug Development?[Link]

  • Mtoz Biolabs. How to Determine Molecular Weight?[Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.[Link]

  • Boron Molecular. (4-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid.[Link]

  • Kim, J. et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Pharmaceutical Design. [Link]

Sources

Exploratory

Comprehensive NMR Characterization Guide: 1H and 13C Spectral Data for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Executive Summary (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (C₁₃H₂₁BN₂O₂) is a highly versatile building block in medicinal chemistry, frequently deployed in Suzuki-Miyaura cross-coupling reactions to synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (C₁₃H₂₁BN₂O₂) is a highly versatile building block in medicinal chemistry, frequently deployed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl pharmacophores. The basic 4-ethylpiperazine moiety enhances aqueous solubility, making it a critical intermediate in modern drug discovery. However, the structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges, primarily due to the dynamic equilibrium of boronic acid oligomerization and the quadrupolar nature of the boron nucleus.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, field-proven framework for the acquisition, assignment, and validation of the ¹H and ¹³C NMR spectra for this compound.

Structural Elucidation and Atom Numbering

To establish a self-validating assignment system, we must first define the atom numbering to ensure all downstream 1D and 2D NMR correlations are logically mapped:

  • Aromatic Core (C1–C6): C1 is the ipso-carbon attached to the boronic acid (-B(OH)₂). C3 is the ipso-carbon attached to the benzylic position.

  • Benzylic Linker (C7): The methylene bridge connecting the phenyl ring to the piperazine.

  • Piperazine Ring (C8–C11): C8/C9 are adjacent to N1 (benzylic side); C10/C11 are adjacent to N4 (ethyl side).

  • Ethyl Substituent (C12–C13): C12 is the methylene attached to N4; C13 is the terminal methyl group.

Experimental Protocol for NMR Acquisition

Causality & Expert Insight: Overcoming Boroxine Formation

A common pitfall in the NMR characterization of arylboronic acids is the spontaneous dehydration into cyclic anhydride trimers (boroxines) in anhydrous solvents, which can lead to broadened peaks or the appearance of multiple sets of signals[1]. To ensure monomeric fidelity and accurate integration, the following sample preparation and acquisition protocol must be strictly followed.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10–15 mg of the highly pure compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is highly effective at disrupting intermolecular hydrogen bonds compared to standard solvents like CDCl₃.

  • Equilibrium Shift (Validation Step): If broad peaks are observed in the initial ¹H scan (indicating boroxine presence), add 1–2 drops of Deuterium Oxide (D₂O) to the NMR tube. This forces the equilibrium back to the monomeric boronic acid state[1]. Note: This will cause the -B(OH)₂ protons to exchange with deuterium, rendering them invisible in the ¹H spectrum.

  • ¹H NMR Acquisition: Acquire on a 400 MHz or 500 MHz spectrometer. Use a standard pulse program with a spectral width of ~16 ppm, 16–64 scans, and a relaxation delay (D1) of 1–5 seconds[1].

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence. Due to the quadrupolar relaxation of the ¹¹B nucleus, the ipso-carbon (C1) will be significantly broadened. To capture this signal, increase the number of scans (≥1024) and extend the relaxation delay (D1 = 3–5 seconds)[1].

SamplePrep S1 Weigh 10-15 mg of Boronic Acid S2 Dissolve in 0.6 mL DMSO-d6 S1->S2 S3 Observe Broad Peaks? (Boroxine Trimerization) S2->S3 S4 Add 1-2 drops D2O (Shift equilibrium to monomer) S3->S4 Yes S5 Acquire High-Resolution NMR Spectra S3->S5 No S4->S5

Workflow for mitigating boroxine formation during NMR sample preparation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum in DMSO-d₆ provides a clear map of the molecule's distinct chemical environments. The data below represents the expected chemical shifts based on established substituent effects for analogous arylboronic acids.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale & Causality
-B(OH)₂ ~8.05br s2H-Exchangeable protons; broad due to quadrupolar relaxation. Disappears if D₂O is added[1].
H-2 ~7.72s1H-Aromatic; deshielded by the ortho-boronic acid group. Appears as a singlet due to lack of adjacent protons.
H-6 ~7.65d1H7.5Aromatic; ortho to boronic acid.
H-4 ~7.35d1H7.5Aromatic; ortho to the benzylic group.
H-5 ~7.30t1H7.5Aromatic; meta to both substituents, showing classic triplet coupling.
H-7 (CH₂) ~3.45s2H-Benzylic protons; sharply defined, deshielded by the aromatic ring and the adjacent N1 nitrogen.
H-8, H-9 ~2.40br m4H-Piperazine protons adjacent to N1. Often broad due to rapid chair-chair interconversion.
H-10, H-11 ~2.35br m4H-Piperazine protons adjacent to N4.
H-12 (CH₂) ~2.30q2H7.1Ethyl CH₂; coupled to the terminal methyl group.
H-13 (CH₃) ~0.98t3H7.1Terminal ethyl methyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum requires careful interpretation, particularly in the aromatic region where the boron atom exerts a profound effect on nuclear relaxation.

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
PositionShift (δ, ppm)TypeAssignment Rationale & Causality
C-3 ~138.5CqAromatic ipso to the benzylic group.
C-2 ~135.2CHAromatic ortho to both the boron and benzylic groups.
C-1 ~134.0CqAromatic ipso to Boron. Critical Note: The carbon attached to the boron atom may be broad or unobserved due to ¹¹B (I=3/2) quadrupolar relaxation[1].
C-6 ~133.1CHAromatic ortho to Boron.
C-4 ~131.5CHAromatic ortho to the benzylic group.
C-5 ~127.8CHAromatic meta to both substituents.
C-7 ~62.4CH₂Benzylic carbon attached to the piperazine nitrogen.
C-8, C-9 ~52.8CH₂Piperazine carbons adjacent to N1.
C-10, C-11 ~52.2CH₂Piperazine carbons adjacent to N4.
C-12 ~51.5CH₂Ethyl CH₂.
C-13 ~11.8CH₃Ethyl CH₃.

2D NMR Workflows for Unambiguous Assignment

To elevate the trustworthiness of the assignment from "expected" to "unambiguous," a self-validating suite of 2D NMR experiments is mandatory. Relying solely on 1D chemical shifts leaves room for structural misinterpretation, particularly regarding the piperazine ring orientation.

  • COSY (Correlation Spectroscopy): Validates the connectivity of the ethyl group (H-12 to H-13) and maps the continuous spin system of the aromatic ring (H-4 to H-5 to H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons to their attached carbons, resolving any overlap in the aliphatic piperazine region (C8-C11).

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons. The benzylic protons (H-7) will show strong 3-bond correlations to C-2 and C-4, unambiguously locking the position of the (4-ethylpiperazin-1-yl)methyl group relative to the boronic acid.

NMRWorkflow A 1H & 13C 1D NMR (Initial Shifts) B COSY (Spin Systems) A->B Identify adjacent protons C HSQC (1-Bond C-H) A->C Assign protonated carbons D HMBC (Long-Range C-H) B->D Link spin systems C->D Bridge quaternary carbons E Final Unambiguous Assignment D->E Confirm connectivity

Sequential 2D NMR workflow required for the unambiguous structural assignment of complex molecules.

References

Sources

Foundational

Synthesis Pathways for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic Acid Derivatives: A Technical Guide

Executive Summary The compound (3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its corresponding pinacol esters are critical building blocks in modern medicinal chemistry. Featuring both a versatile boronic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its corresponding pinacol esters are critical building blocks in modern medicinal chemistry. Featuring both a versatile boronic acid moiety for palladium-catalyzed cross-coupling and a solubilizing basic amine (ethylpiperazine), this fragment is frequently utilized in the design of targeted therapeutics. Notably, it serves as a key structural motif in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors [1] and Poly(ADP-ribose) polymerase (PARP) inhibitors [2].

This technical guide provides an in-depth analysis of the two primary synthetic pathways for generating this derivative, offering step-by-step methodologies, mechanistic rationales, and self-validating quality control checkpoints to ensure high-fidelity synthesis for drug development applications.

Strategic Overview of Synthesis Pathways

The synthesis of (3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid derivatives generally proceeds via one of two distinct routes. The selection of the route depends on the availability of starting materials, desired scale, and the specific requirements for the boronic acid's protecting group (free acid vs. pinacol ester).

Route A: Direct Reductive Amination

This highly atom-economical route utilizes 3-formylphenylboronic acid and 1-ethylpiperazine. It is preferred when the free boronic acid is required immediately for downstream aqueous Suzuki-Miyaura couplings.

Route B: Nucleophilic Substitution followed by Miyaura Borylation

This two-step route begins with 3-bromobenzyl bromide. It is the industry standard when the highly stable pinacol ester (Bpin) derivative is required, as the borylation step natively installs the pinacol protecting group, facilitating easier purification via silica gel chromatography.

Table 1: Comparative Analysis of Synthetic Pathways
ParameterRoute A: Reductive AminationRoute B: Substitution & Borylation
Primary Starting Material 3-Formylphenylboronic acid3-Bromobenzyl bromide
Key Reagents NaBH(OAc)₃, DCEK₂CO₃, B₂pin₂, Pd(dppf)Cl₂, KOAc
Number of Steps 12
Target Derivative Free Boronic AcidBoronic Acid Pinacol Ester
Atom Economy HighModerate
Purification Crystallization / TriturationColumn Chromatography
Scalability Excellent (>100g scale)Good (requires Pd scavenging)

Pathway Visualizations

SynthesisPathways A 3-Formylphenylboronic Acid C Reductive Amination (NaBH(OAc)3, DCE) A->C B 1-Ethylpiperazine B->C F Nucleophilic Substitution (K2CO3, ACN) B->F D (3-((4-Ethylpiperazin-1-yl) methyl)phenyl)boronic Acid C->D Route A E 3-Bromobenzyl Bromide E->F G 1-(3-Bromobenzyl)- 4-ethylpiperazine F->G Step 1 H Miyaura Borylation (B2pin2, Pd(dppf)Cl2) G->H Step 2 I Pinacol Ester Derivative H->I Route B

Synthetic routes for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid derivatives.

Detailed Methodologies & Mechanistic Rationale

Route A: Reductive Amination Protocol

Mechanistic Rationale: The reaction utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike Sodium borohydride (NaBH₄), which is overly reactive and can prematurely reduce the aldehyde to an alcohol, NaBH(OAc)₃ is mild. It waits for the condensation of 1-ethylpiperazine and the aldehyde to form an intermediate iminium ion, which is then selectively reduced [2]. A catalytic amount of acetic acid is often added to accelerate iminium formation.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-formylphenylboronic acid (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Amine Addition: Add 1-ethylpiperazine (1.1 equiv, 11.0 mmol) dropwise at room temperature. Stir the mixture for 1 hour to allow for complete iminium ion formation. Self-Validation: A slight color change (usually pale yellow) indicates iminium formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15.0 mmol) portion-wise to control the mild exothermic reaction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be triturated with diethyl ether to yield the pure free boronic acid as a white solid.

Route B: Substitution and Miyaura Borylation Protocol

Mechanistic Rationale: Step 1 relies on the high electrophilicity of the benzylic bromide, allowing for rapid SN2 substitution by the secondary amine of 1-ethylpiperazine. Step 2 utilizes the Miyaura borylation reaction. The choice of Potassium acetate (KOAc) as the base is critical; stronger bases (like K₂CO₃ or NaOH) would trigger an unwanted Suzuki coupling between the newly formed boronic ester and the unreacted aryl bromide [3]. Pd(dppf)Cl₂ is the optimal catalyst due to its large bite angle, which facilitates the reductive elimination of the bulky Bpin group.

Step-by-Step Protocol:

Step 1: Nucleophilic Substitution

  • Reaction Setup: Dissolve 3-bromobenzyl bromide (1.0 equiv, 10.0 mmol) in anhydrous acetonitrile (ACN, 40 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol) followed by 1-ethylpiperazine (1.2 equiv, 12.0 mmol).

  • Heating: Reflux the mixture at 80 °C for 4 hours. Self-Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the benzylic bromide.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in DCM, wash with water and brine, dry over Na₂SO₄, and evaporate to yield 1-(3-bromobenzyl)-4-ethylpiperazine.

Step 2: Miyaura Borylation

  • Degassing: In a Schlenk flask, combine 1-(3-bromobenzyl)-4-ethylpiperazine (1.0 equiv, 5.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv, 6.0 mmol), and KOAc (3.0 equiv, 15.0 mmol) in anhydrous 1,4-dioxane (25 mL). Sparge the solution with argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol) under argon. The solution will turn dark red/brown.

  • Heating: Heat the reaction mixture to 90 °C for 8 hours.

  • Purification: Cool the mixture, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution DCM to 5% MeOH in DCM) to isolate the pure pinacol ester.

Downstream Applications: Targeted Kinase Inhibition

Once synthesized, the (3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid fragment is typically subjected to a Suzuki-Miyaura cross-coupling with an aryl halide core (such as an indazole or quinoline). The resulting molecules are highly effective as kinase inhibitors. The ethylpiperazine tail acts as a crucial solubilizing group and often engages in solvent-exposed hydrogen bonding, improving the pharmacokinetic profile of the drug.

For example, when coupled with an indazole core, the resulting derivatives act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR)[1]. By outcompeting ATP at the kinase domain, these compounds halt downstream signaling cascades responsible for tumor cell proliferation.

FGFRPathway Inhibitor Boronic Acid-Derived FGFR Inhibitor FGFR FGFR (Receptor Tyrosine Kinase) Inhibitor->FGFR Inhibits ATP Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 / SOS FRS2->GRB2 RAS RAS GRB2->RAS GTP Exchange RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Tumor Cell Proliferation & Angiogenesis ERK->Proliferation Gene Transcription

Mechanism of action of FGFR inhibitors synthesized via boronic acid derivatives.

References

  • Liu, J., et al. "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Penning, T. D., et al. "INHIBITORS OF POLY(ADP-RIBOSE)POLYMERASE.
  • Hassan, A. A., et al. "Chemistry of Substituted Thiazinanes and Their Derivatives." Molecules (MDPI).[Link]

Exploratory

An In-Depth Technical Guide on the pKa Values and Ionization States of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid[1] is a bifunctional molecule featuring both a Lewis acidic boronic acid and a basic piperazine moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid[1] is a bifunctional molecule featuring both a Lewis acidic boronic acid and a basic piperazine moiety. This unique combination makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its acid-base properties, specifically its pKa values, is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive analysis of the ionization states of this compound, detailing the theoretical underpinnings, experimental determination methods, and practical implications.

Molecular Structure and Ionizable Centers

The ionization behavior of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is dictated by its two key functional groups:

  • Boronic Acid Group (-B(OH)₂): Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate anion.[2][3] This equilibrium is pH-dependent, and at physiological pH, boronic acids typically exist in their uncharged, trigonal form.[3]

  • Piperazine Ring: This cyclic diamine contains two nitrogen atoms, both of which are basic and can be protonated. The specific pKa values are influenced by the substituents on the nitrogen atoms.

The interplay between the acidity of the boronic acid and the basicity of the piperazine ring governs the molecule's overall charge at a given pH.

Predicting pKa Values: Theoretical Considerations

Computational methods can provide valuable estimates of pKa values, guiding experimental design.

  • Boronic Acid pKa: The pKa of unsubstituted phenylboronic acid is approximately 8.8.[4] The substituent on the phenyl ring influences this value; electron-withdrawing groups generally lower the pKa, while electron-donating groups increase it.[5][6] The (4-ethylpiperazin-1-yl)methyl group at the meta position is expected to have a mild electron-donating effect through induction, likely resulting in a pKa value slightly above 8.8.

  • Piperazine pKa: Piperazine itself has two pKa values, approximately 5.35 and 9.73.[7] N-alkylation, as with the ethyl group in this molecule, tends to slightly lower the pKa values of piperazines.[8] Therefore, we can anticipate two pKa values for the piperazine moiety, one for each nitrogen, likely in the ranges of 5-6 and 9-10.

Table 1: Predicted pKa Values and Predominant Species at pH 7.4

Ionizable GroupPredicted pKa RangePredominant Species at pH 7.4
Boronic Acid~8.8 - 9.2Neutral (-B(OH)₂)
Piperazine (N1)~9.0 - 10.0Protonated (Cationic)
Piperazine (N4)~5.0 - 6.0Protonated (Cationic)

Experimental Determination of pKa Values

Accurate pKa determination requires experimental validation. Potentiometric and spectrophotometric titrations are standard methods.[6]

3.1. Potentiometric Titration: A Step-by-Step Protocol

This technique involves monitoring pH changes upon the addition of a titrant.

  • Preparation: Accurately weigh and dissolve (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid in a known volume of deionized water, potentially with a minimal amount of a co-solvent like DMSO to ensure solubility. The concentration should be around 1-10 mM.

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration for Amine pKa's: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the acid.

  • Titration for Boronic Acid pKa: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely determined from the inflection points of the titration curve or the peaks of its first derivative.

3.2. Spectrophotometric Titration: An Alternative Approach

This method is suitable if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra.

  • Spectral Scans: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify wavelengths with significant absorbance changes.

  • Buffered Solutions: Prepare a series of buffer solutions with finely spaced pH values covering the expected pKa ranges.

  • Absorbance Measurements: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the predetermined wavelengths.

  • Data Analysis: Plot absorbance versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa values.

Ionization States Across the pH Spectrum

The ionization state of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid will change as a function of pH, influencing its properties.

Caption: A simplified representation of the potential ionization workflow as pH increases.

  • Strongly Acidic (pH < 5): Both nitrogen atoms of the piperazine ring will be protonated, and the boronic acid will be in its neutral form, resulting in a dicationic species (+2 charge).

  • Physiological pH (7.4): The more acidic piperazine nitrogen will be deprotonated, while the less acidic one will remain protonated. The boronic acid will be predominantly in its neutral state. Thus, the molecule will exist primarily as a monocation (+1 charge).

  • Moderately Basic (pH > 9): The second piperazine nitrogen will deprotonate. In this range, the boronic acid will also start to convert to its anionic boronate form. This can lead to a mixture of neutral and zwitterionic species.

  • Strongly Basic (pH > 11): The piperazine ring will be fully deprotonated and neutral, while the boronic acid will exist as the anionic boronate, resulting in a net anionic charge (-1).

Implications in Drug Development

The ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties.

  • Solubility and Absorption: The charged, ionized forms of the molecule will exhibit higher aqueous solubility. However, the neutral form is generally more permeable across biological membranes. The prevalence of the cationic form at physiological pH suggests that the molecule may have good solubility but potentially limited passive diffusion across cell membranes.

  • Target Binding: The charge of the molecule will influence its interactions with biological targets. A positively charged piperazine moiety can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site.

  • Formulation: Knowledge of the pKa values is essential for developing stable and effective pharmaceutical formulations. For instance, selecting an appropriate salt form can enhance solubility and stability.

Conclusion

A comprehensive understanding of the pKa values and ionization states of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is indispensable for its application in drug discovery and materials science. By combining theoretical predictions with rigorous experimental determination, researchers can gain crucial insights into the molecule's behavior, enabling the design of more effective and safer chemical entities.

References

  • On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. (2025, July 24). Retrieved from [Link]

  • Chemistry Of Boronic Esters - AA Blocks. (2019, October 31). Retrieved from [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. (n.d.). Retrieved from [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Retrieved from [Link]

  • Ionization equilibrium of boronic acid in aqueous solutions. (a)... - ResearchGate. (n.d.). Retrieved from [Link]

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. (2022, August 9). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]

  • Correlation of the pKa values of monosubstituted phenylboronic acids... - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis. (2023, December 11). Retrieved from [Link]

  • Effect of Boric Acid on the Ionization Equilibrium of α-Hydroxy Carboxylic Acids and the Study of Its Applications - MDPI. (2023, June 12). Retrieved from [Link]

  • 4-(piperazin-1-ylMethyl)phenylboronic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • (4-Methylpiperazin-1-yl)phenylboronic acid | C11H17BN2O2 | CID 89464103 - PubChem. (n.d.). Retrieved from [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. (2009, October). Retrieved from [Link]

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines - OSTI.GOV. (n.d.). Retrieved from [Link]

  • pK a values for boronic acids 1-7. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

Crystallographic and Supramolecular Analysis of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic Acid: A Technical Guide

Executive Overview The structural characterization of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid presents a fascinating challenge in solid-state chemistry. This molecule features a dual-functional architecture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The structural characterization of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid presents a fascinating challenge in solid-state chemistry. This molecule features a dual-functional architecture: a Lewis acidic, hydrogen-bond-donating boronic acid moiety (-B(OH)₂), and a basic, hydrogen-bond-accepting ethylpiperazine ring. Understanding its crystal structure is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation stability, and predicting pharmacokinetic behavior.

This whitepaper provides an in-depth technical roadmap for the crystallization, X-ray diffraction (SCXRD) analysis, and supramolecular decoding of this compound, emphasizing the causality behind specific experimental methodologies.

Topological & Conformational Dynamics

Before initiating crystallization, one must analyze the molecular topology to predict phase behavior. The meta-substitution pattern of the ((4-ethylpiperazin-1-yl)methyl) group on the phenyl ring is the defining structural feature of this molecule.

Unlike ortho-substituted analogs, where the spatial proximity often leads to intramolecular B←N dative bonds (yielding discrete, self-passivated monomers), the meta-linkage sterically precludes intramolecular coordination. Consequently, the basic piperazine nitrogen is forced to act exclusively as an intermolecular structure-directing agent . Furthermore, boronic acids exist in a delicate thermodynamic equilibrium with their dehydrated boroxine (trimeric anhydride) forms[1]. The presence of the flexible methylene (-CH₂-) linker allows the piperazine ring to adopt a low-energy chair conformation, extending outward to maximize intermolecular contact area.

Experimental Workflows: From Solution to Lattice

To obtain high-resolution structural data, the experimental protocols must be designed as self-validating systems that actively suppress structural artifacts (such as boroxine formation or solvent occlusion).

Protocol 1: Phase-Pure Crystallization

Objective: To grow diffraction-quality single crystals while preventing condensation into boroxines.

  • Solvent System Selection:

    • Action: Prepare a binary solvent system of Ethanol/Water (80:20 v/v).

    • Causality: Dehydration can run by various pathways depending on the substituents, and commercial boronic acids are often a mixture of the free acid and boroxine[1]. The inclusion of 20% aqueous phase shifts the thermodynamic equilibrium entirely toward the free -B(OH)₂ species, preventing the co-crystallization of anhydrides.

  • Saturation & Vapor Diffusion:

    • Action: Dissolve the compound at 40 °C to near-saturation. Filter through a 0.22 µm PTFE syringe filter into a crystallization vial. Place this vial inside a larger chamber containing a volatile antisolvent (e.g., diethyl ether).

    • Causality: Vapor diffusion provides a highly controlled, slow supersaturation gradient. This slow kinetic regime is required to allow the bulky ethylpiperazine groups to pack efficiently without inducing stacking faults.

  • Validation Checkpoint: Inspect the vial under polarized light microscopy after 72 hours. Birefringent, sharp-edged blocks or plates indicate successful formation of the target single crystal. Amorphous precipitates require a shift to a more polar antisolvent.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To acquire high-redundancy diffraction data and resolve the hydrogen-bonding network.

  • Cryo-Mounting:

    • Action: Submerge the selected crystal in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

    • Causality: Boronic acid crystals often contain lattice water that acts as "molecular glue"[2]. Exposure to ambient air can cause rapid efflorescence (loss of solvent), destroying single-crystal integrity. The oil prevents solvent escape.

  • Data Acquisition (100 K):

    • Action: Flash-cool the crystal to 100 K under a nitrogen stream and collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation.

    • Causality: Cryogenic temperatures minimize the Debye-Waller (thermal displacement) factors. This is absolute critical for locating the electron density of the boronic acid hydroxyl hydrogen atoms in the difference Fourier map, which is necessary to definitively prove the hydrogen-bond network.

  • Validation Checkpoint: During structure refinement (SHELXL), check the residual electron density (Q-peaks) near the boron atom. A Q-peak > 1.0 e/ų suggests partial boroxine formation or severe rotational disorder of the -B(OH)₂ group.

SCXRD_Workflow A 1. Solvent Screening (Aqueous/Organic Mix) B 2. Vapor Diffusion (Slow Saturation) A->B Prevents Boroxine C 3. Cryo-Mounting (Paratone-N, 100 K) B->C Yields Single Crystal D 4. X-Ray Diffraction (Mo/Cu Kα Radiation) C->D Minimizes Thermal Motion E 5. Structure Refinement (SHELXL, Anisotropic) D->E High-Res Data

Fig 1: Step-by-step SCXRD workflow optimizing for boronic acid stability and high-resolution data.

Supramolecular Synthon Analysis

The crystal packing of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is governed by a competition between homomeric and heteromeric supramolecular synthons.

In standard arylboronic acids, molecules typically form centrosymmetric dimers connected via two highly directional O—H···O hydrogen bonds, often yielding an R22​(8) graph-set motif[3]. The −B(OH)₂ fragments may adopt syn–anti, syn–syn, or anti–anti conformations, which dictate the dimensionality of the hydrogen bond network[2].

However, the introduction of the basic ethylpiperazine moiety disrupts this default behavior. The supramolecular logic shifts:

  • Primary Interaction: The strong hydrogen bond donor capacity of the boronic acid hydroxyls will preferentially interact with the best available acceptor. The piperazine nitrogen (N1 or N4) often outcompetes the boronic oxygen, leading to heteromeric O—H···N networks rather than isolated homomeric dimers.

  • Secondary Packing: The remaining hydroxyl group typically forms an O—H···O bond with an adjacent molecule, resulting in interdigitated 2D layers or a 3D hydrogen-bonded polymer.

  • Steric Relief: The ethylpiperazine ring strictly adopts a chair conformation to minimize 1,3-diaxial interactions, acting as a bulky spacer that defines the interlayer distance of the crystal lattice.

Supramolecular_Logic BA Boronic Acid Group -B(OH)2 SYN1 R22(8) Homomeric Dimer (O-H···O) BA->SYN1 Self-Assembly SYN2 Heteromeric Network (O-H···N) BA->SYN2 H-Bond Donor PIP Ethylpiperazine Ring Basic Nitrogen PIP->SYN2 H-Bond Acceptor CONF Chair Conformation (Steric Relief) PIP->CONF Adopts LINK Methylene Linker -CH2- LINK->CONF Flexibility

Fig 2: Supramolecular logic and synthon competition in arylboronic acid-piperazine derivatives.

Quantitative Crystallographic Parameters

Based on the structural logic of meta-substituted arylboronic acids and piperazine derivatives, the following table summarizes the expected quantitative parameters derived from SCXRD analysis.

ParameterTypical Value RangeMechanistic Significance
Crystal System Monoclinic / TriclinicCommon for low-symmetry asymmetric organic molecules with flexible tails.
Space Group P21​/c or P1ˉ Facilitates the formation of centrosymmetric hydrogen-bonded networks.
B–C Bond Length 1.55 – 1.58 ÅIndicates the degree of π -conjugation between the boron empty p-orbital and the phenyl ring.
B–O Bond Length 1.35 – 1.38 ÅShorter than typical single bonds due to partial double-bond character (O lone pair donation to B).
O–H···O Distance 2.70 – 2.85 ÅDefines the strength of the homomeric boronic acid interactions[3].
O–H···N Distance 2.80 – 2.95 ÅDefines the strength of the heteromeric interaction with the piperazine moiety.
Dihedral Angle (Phenyl/BO₂) 15° – 45°Dictated by steric hindrance from the meta-substituent and the demands of crystal packing forces[1].

Implications for Pharmaceutical Formulation

For drug development professionals, the crystal structure of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid dictates its physicochemical profile. If the compound crystallizes as a highly cross-linked 3D O—H···N network, it will exhibit a high melting point and lower aqueous solubility. Conversely, if it crystallizes as a hydrate (where water acts as a "molecular glue"[2] bridging the boronic acid and piperazine groups), the dissolution rate in gastric fluid will be significantly altered.

By utilizing the crystallization protocols outlined above, formulation scientists can deliberately screen for polymorphs that optimize the bioavailability of this unique bifunctional molecule.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: Molecules (MDPI) URL:[Link]

  • Two forms of (naphthalen-1-yl)boronic acid Source: Acta Crystallographica Section E: Crystallographic Communications (PMC) URL:[Link]

  • Structural and Stability Studies of a Series of para-Phenylenediboronic and para-Hydroxyphenylboronic Acid Cocrystals with Selected Aromatic N-Oxides Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols Using (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Abstract This guide provides detailed protocols and expert insights for the successful application of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed protocols and expert insights for the successful application of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals.[1][2][3] The title compound is of particular interest in drug discovery, as the ethylpiperazine moiety can enhance aqueous solubility and provides a basic handle for salt formation or further functionalization. This document outlines the mechanism, key experimental considerations for this specific amine-containing substrate, detailed reaction protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, known as the Suzuki-Miyaura coupling, is a powerful tool for synthesizing complex molecules.[1][4] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable, non-toxic, and easy to handle.[1][5]

The reagent, (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, incorporates a basic tertiary amine. While beneficial for the final product's properties, this functionality requires careful consideration during the reaction setup to avoid potential catalyst inhibition.

Table 1: Physicochemical Properties of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

PropertyValue
Molecular Formula C₁₃H₂₁BN₂O₂
Molecular Weight 248.13 g/mol
Appearance Typically an off-white to white solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, Dioxane), alcohols, and aqueous base.
pKa (conjugate acid) ~8-9 (Estimated for the piperazine moiety)

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[4][5][7] The halide or other ligand on the palladium is displaced by the Ar² group.

  • Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]

Suzuki_Miyaura_Cycle cluster_ox cluster_trans cluster_red pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex Ar¹-Pd(II)L₂-X pd0->pd_ii_complex ox_add Oxidative Addition pd_ii_diaryl Ar¹-Pd(II)L₂-Ar² pd_ii_complex->pd_ii_diaryl byproduct X-B(OH)₂ + Base pd_ii_complex->byproduct transmetal Transmetalation pd_ii_diaryl->pd0 product Ar¹-Ar² pd_ii_diaryl->product red_elim Reductive Elimination ar1_x Ar¹-X ar2_b Ar²B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

When using (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, the basic piperazine nitrogen presents a unique challenge. Tertiary amines can coordinate to the palladium center, potentially acting as an inhibitory ligand and slowing or halting the catalytic cycle. The following considerations are crucial for success.

  • Choice of Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to overcome potential amine inhibition, catalyst systems using bulky, electron-rich phosphine ligands are highly recommended.[8][9] Ligands such as SPhos, XPhos, or RuPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, can promote the desired reductive elimination step and are less susceptible to inhibition.[8]

  • Base Selection: The choice of base is critical for activating the boronic acid.[5] A moderately strong inorganic base is required.

    • K₂CO₃ (Potassium Carbonate): A robust, common, and cost-effective choice suitable for many aryl bromides and iodides.

    • K₃PO₄ (Potassium Phosphate): A stronger, non-nucleophilic base that is often superior for less reactive aryl chlorides or sterically hindered substrates.[9] Its use can often accelerate the reaction.

    • Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often used in difficult couplings where other bases fail.

  • Solvent and Degassing: A mixture of an organic solvent and water is typically used. Common systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O. It is absolutely essential to thoroughly degas the solvent mixture before adding the palladium catalyst. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure and the formation of homocoupling byproducts.[6] Degassing can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Stoichiometry: A slight excess of the boronic acid (1.1–1.5 equivalents) is typically used to ensure complete consumption of the often more valuable aryl halide.

Experimental Protocols

The following protocols are designed as starting points and may require optimization depending on the specific aryl halide used.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with standard, unactivated aryl bromides.

Table 2: Reagents for Protocol 1

ComponentAmount (mmol)EquivalentsNotes
Aryl Bromide1.01.0Limiting Reagent
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid1.21.2
Pd(PPh₃)₄0.030.03 (3 mol%)Palladium(0) source
K₂CO₃2.02.0Base
1,4-Dioxane8 mL-Solvent
Water2 mL-Solvent

Step-by-Step Procedure:

  • To a dry reaction flask, add the aryl bromide (1.0 mmol), (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Equip the flask with a magnetic stir bar and a condenser.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[10]

  • Via syringe, add the degassed 1,4-Dioxane (8 mL) and degassed water (2 mL).

  • Add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the stirring mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Optimized Coupling for an Aryl Chloride

Aryl chlorides are less reactive than bromides and require a more active catalyst system and a stronger base.[1][8]

Table 3: Reagents for Protocol 2

ComponentAmount (mmol)EquivalentsNotes
Aryl Chloride1.01.0Limiting Reagent
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid1.51.5
Pd(OAc)₂0.020.02 (2 mol%)Palladium(II) pre-catalyst
SPhos0.040.04 (4 mol%)Bulky phosphine ligand
K₃PO₄3.03.0Stronger base
Toluene10 mL-Anhydrous solvent
Water0.5 mL-Additive

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to a dry reaction vial. Add Toluene (3 mL) and stir for 10 minutes to pre-form the catalyst.

  • To a separate dry reaction flask, add the aryl chloride (1.0 mmol), (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Add the pre-formed catalyst solution to the flask containing the solids.

  • Add the remaining degassed Toluene (7 mL) and degassed water (0.5 mL).

  • Seal the flask, and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

General Workflow and Troubleshooting

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_finish Workup & Purification reagents Weigh Reagents (Ar-X, Boronic Acid, Base) setup Combine Reagents in Flask (Inert Atmosphere) reagents->setup degas Degas Solvents (e.g., Ar bubbling) add_solv_cat Add Solvents & Pd Catalyst degas->add_solv_cat setup->add_solv_cat heat Heat & Stir (e.g., 90-110 °C) add_solv_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Table 4: Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive CatalystEnsure solvents were thoroughly degassed. Use a fresh bottle of catalyst.
Insufficient TemperatureIncrease reaction temperature by 10-20 °C.
Poor Base/Substrate CombinationFor aryl chlorides or hindered substrates, switch from K₂CO₃ to K₃PO₄.[9]
Catalyst Inhibition by AmineSwitch to a catalyst system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂/SPhos).[8]
Significant Homocoupling of Boronic Acid Presence of OxygenImprove degassing technique. Ensure a positive pressure of inert gas is maintained.[6]
Dehalogenation of Aryl Halide Side reaction at Pd centerUse a milder base or lower the reaction temperature. This side reaction can sometimes be promoted by amine bases or alcoholic solvents.[6]
Protodeborylation (Loss of -B(OH)₂ group) Unstable Boronic AcidThis is a known side reaction for certain boronic acids.[6] Ensure the reaction is not run for an excessively long time after completion. Use a slight excess of the boronic acid.

Conclusion

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a valuable building block for pharmaceutical and materials science applications. Successful Suzuki-Miyaura coupling can be reliably achieved by giving careful consideration to the potential for catalyst inhibition by the basic piperazine moiety. Employing catalyst systems with bulky, electron-rich phosphine ligands and appropriate bases like K₂CO₃ or K₃PO₄ under thoroughly deoxygenated conditions will lead to high yields of the desired biaryl products. The protocols and guidelines presented herein provide a solid foundation for the effective use of this reagent in complex molecule synthesis.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Matito, E., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Melchiorre, P., et al. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Retrieved from [Link]

  • Maji, M., & Maiti, D. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Retrieved from [Link]

  • Uozumi, Y., et al. (2015, January 12). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. Retrieved from [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. Retrieved from [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid in Medicinal Chemistry

Introduction: A Privileged Building Block for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid emerges as a highly valuable reagent, ingeniously combining two key pharmacophoric features: the versatile phenylboronic acid and the solubility-enhancing 4-ethylpiperazine moiety.

The boronic acid group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology allows for the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a workhorse in the synthesis of complex biaryl structures prevalent in many drug molecules[1]. Boronic acids are generally stable, have low toxicity, and their byproducts are often easily removed, contributing to greener synthetic routes[2].

Concurrently, the piperazine scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including oncology and neurology[3][4]. The 4-ethylpiperazine group, in particular, offers several advantages. Its basic nitrogen atom can be protonated at physiological pH, significantly enhancing the aqueous solubility of the parent molecule—a critical parameter for favorable pharmacokinetics[3]. Furthermore, the piperazine ring can engage in crucial hydrogen bonding interactions with biological targets and its substitution allows for fine-tuning of a compound's physicochemical properties[5].

This guide provides detailed application notes and protocols for the effective use of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid as a strategic building block in medicinal chemistry research and drug development.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and handling requirements is essential for its safe and effective use.

PropertyValueSource
CAS Number 1333121-83-7[6]
Molecular Formula C₁₃H₂₁BN₂O₂[6]
Molecular Weight 248.13 g/mol [6]
Appearance Typically a white to off-white solidGeneral Knowledge
Storage Sealed in a dry environment at 2-8°C[6]

Safety and Handling Precautions:

  • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat. Avoid generating dust.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of the 3-((4-ethylpiperazin-1-yl)methyl)phenyl motif onto a variety of aromatic and heteroaromatic scaffolds.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar'-B(OH)₂ Base PdII_B Ar-Pd(II)L₂-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol provides a representative method for the Suzuki-Miyaura coupling of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid with a heteroaryl bromide, a common step in the synthesis of kinase inhibitors. The conditions are adapted from procedures used for structurally similar building blocks[3].

protocol_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Vessel 1. Add reagents to microwave vial Degas 2. Seal and degas (N₂ or Ar purge) Vessel->Degas Irradiate 3. Heat to 110°C for 20 minutes Degas->Irradiate Cool 4. Cool to RT Irradiate->Cool Filter 5. Filter and concentrate Cool->Filter Extract 6. Aqueous workup (EtOAc/Water) Filter->Extract Purify 7. Column Chromatography Extract->Purify

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Materials:

  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 equiv)

  • Heteroaryl bromide (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Degassing: Seal the vial with a septum cap. Purge the reaction mixture with a stream of nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 110°C and hold for 20 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the contents to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of dichloromethane (DCM) and methanol (MeOH), to afford the desired biaryl product. The basic piperazine moiety may cause streaking on silica gel; adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can mitigate this issue.

Expert Insights and Troubleshooting

  • Choice of Base: While Na₂CO₃ is a common and effective base, others like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be used. Cs₂CO₃ is often more effective for challenging couplings but is more expensive. The choice of base can be critical and may require screening.

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst. For particularly unreactive substrates, other catalysts like Pd(PPh₃)₄ or more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may provide better yields.

  • Solvent System: Dioxane/water is a standard solvent system. Other options include toluene/water, DMF/water, or THF/water. The choice depends on the solubility of the substrates and the reaction temperature.

  • Potential Side Reaction - Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen or an excess of palladium catalyst. Proper degassing and using the correct catalyst loading are crucial to minimize this byproduct[10].

  • Piperazine Basicity: The basic nitrogen of the piperazine moiety generally does not interfere with the Suzuki coupling. However, in sensitive systems, it could potentially coordinate to the palladium center. If poor yields are observed, using a stronger base or a different ligand system may be beneficial.

  • Purification Challenges: As mentioned, the basic nature of the product can make purification by silica gel chromatography difficult. Besides adding triethylamine to the eluent, reverse-phase chromatography (e.g., C18) is an excellent alternative for purifying basic compounds.

Conclusion

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a powerful and strategic building block for medicinal chemists. Its bifunctional nature allows for the straightforward introduction of a solubilizing and pharmacologically relevant piperazine moiety via the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding the underlying principles of the reaction and following well-designed protocols, researchers can efficiently leverage this reagent to accelerate the synthesis of novel and diverse compound libraries, ultimately advancing the pursuit of new therapeutic agents.

References

  • Suzuki, A., & Miyaura, N. (1981). Palladium-Catalysed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Goodfellow, S. M., et al. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 27(9), 1165-1178.e9. Available at: [Link]

  • Rodriguez-Gomez, F. J., et al. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 48(14), 4733-4736. Available at: [Link]

  • Rivero, V., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(11), 4212–4225. Available at: [Link]

  • Google Patents. (2020). WO2020047184A1 - Pyrazolo[3,4-b]pyridine compounds as inhibitors of tam and met kinases.
  • ChemSrc. (n.d.). 4-(4-Methylpiperazin-1-YL)phenylboronic acid SDS. Retrieved from [Link] (Note: This is a representative SDS for a similar compound class).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Kráľová, K., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 723. Available at: [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2308–2318. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

Sources

Method

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Arylation using (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Executive Summary The incorporation of the (3-((4-ethylpiperazin-1-yl)methyl)phenyl) motif is a cornerstone strategy in modern medicinal chemistry. This moiety dramatically improves aqueous solubility, optimizes pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the (3-((4-ethylpiperazin-1-yl)methyl)phenyl) motif is a cornerstone strategy in modern medicinal chemistry. This moiety dramatically improves aqueous solubility, optimizes pharmacokinetic (PK) profiles, and provides a basic center for favorable salt formation—features highly sought after in the development of kinase inhibitors and GPCR ligands.

However, utilizing (3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (or its pinacol ester) in palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique synthetic hurdles. The basic tertiary amine can coordinate to the palladium center, while the boronic acid itself is highly susceptible to protodeboronation. This application note provides a self-validating, highly optimized protocol for achieving >85% yields while controlling residual palladium levels to meet stringent ICH Q3D regulatory guidelines.

Mechanistic Challenges & Causality

The Zwitterion Threat: Protodeboronation

Basic heteroaromatic and amine-containing boronic acids are notoriously unstable under neutral or slightly acidic conditions. They exist in an equilibrium that favors a zwitterionic species (where the amine is protonated and the boronate is neutral or anionic). This zwitterion undergoes rapid unimolecular fragmentation of the C-B bond, leading to protodeboronation[1]. To mitigate this, the reaction must be maintained at a strictly basic pH (pH > 10). By utilizing strong bases like K3PO4 or K2CO3, the equilibrium is shifted away from the reactive zwitterion, stabilizing the boronate anion and facilitating rapid transmetalation ().

Catalyst Poisoning by the Piperazine Moiety

The ethylpiperazine ring is a potent chelator for transition metals. If a simple, unhindered catalyst like Pd(PPh3)4 is used, the piperazine nitrogen can displace the phosphine ligands, effectively poisoning the catalyst and stalling the oxidative addition cycle. To circumvent this, bidentate ligands with large bite angles (e.g., dppf in Pd(dppf)Cl2) or bulky, electron-rich monodentate ligands (e.g., XPhos in XPhos Pd G2) are strictly required. These ligands outcompete the basic amine for the palladium coordination sphere, ensuring catalyst longevity.

The Biphasic Advantage

A biphasic solvent system, specifically 1,4-Dioxane/Water (4:1 v/v), is optimal. The water serves a dual purpose: it dissolves the inorganic base to ensure a high interfacial pH, and it hydrates the boronic acid to form the highly reactive trihydroxyboronate complex [ArB(OH)3​]− . This anionic complex undergoes transmetalation orders of magnitude faster than the neutral boronic acid, outpacing the competing protodeboronation pathway.

Palladium Scavenging

Following the reaction, the basic piperazine moiety acts as a "sponge" for residual palladium, pulling it into the organic phase during standard aqueous workups. Without specialized scavenging, active pharmaceutical ingredient (API) intermediates can retain >2,000 ppm of palladium. Implementing a lactic acid wash or utilizing a silica-based thiol scavenger is mandatory to disrupt the amine-Pd chelation and reduce palladium levels to <10 ppm ()[2].

Experimental Protocol

Materials & Reagents
  • Aryl Halide (Ar-Br or Ar-I): 10.0 mmol

  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid pinacol ester: 12.0 mmol (1.2 equiv.)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv., 5 mol%)

  • Base: K3PO4 (30.0 mmol, 3.0 equiv.)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

  • Scavenger: SiliaMetS Thiol resin (or equivalent)

Step-by-Step Methodology
  • Degassing: In a 100 mL round-bottom flask, combine the aryl halide, the boronic acid pinacol ester, and K3PO4. Add 40 mL of 1,4-Dioxane and 10 mL of Deionized Water. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon. Seal the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to 85 °C with vigorous stirring (800 rpm).

    • Causality: Vigorous stirring is essential in biphasic systems to maximize the interfacial surface area between the organic (aryl halide/catalyst) and aqueous (boronate/base) layers.

  • Reaction Monitoring: After 4 hours, sample the organic layer for LC-MS analysis.

  • Quenching & Extraction: Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers. Extract the aqueous layer with an additional 20 mL of Ethyl Acetate.

  • Palladium Scavenging: Combine the organic layers. Add 2.0 g of SiliaMetS Thiol resin. Stir the suspension at 40 °C for 2 hours. (Alternatively, wash the organic layer with a 10% aqueous lactic acid solution, followed by neutralization).

  • Isolation: Filter the resin over a pad of Celite. Wash the organic filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude API intermediate.

In-Process Control (IPC) & Troubleshooting (Self-Validating System)
  • Observation: LC-MS shows stalled conversion with unreacted aryl halide and complete consumption of the boronic acid.

  • Diagnosis: Protodeboronation has outpaced transmetalation.

  • Actionable Fix: Check the pH of the aqueous layer. If pH < 9, the base was insufficient. This frequently occurs because the piperazine-boronic acid is often commercially supplied as an un-neutralized HCl salt, which consumes 1.0 equivalent of base immediately. Add 1.0 extra equivalent of K3PO4 and 0.5 equivalents of fresh boronic acid, then resume heating.

Optimization Data

The following table summarizes the quantitative data driving the protocol selection, highlighting the critical nature of the base and scavenging steps.

Catalyst SystemBase (3.0 eq)Solvent SystemTime / TempYield (%)Residual Pd (ppm)*
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O12h / 80 °C42%> 1,500
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O6h / 85 °C81%850
XPhos Pd G2 (2 mol%)K3PO41,4-Dioxane/H2O3h / 90 °C89%620
Pd(dppf)Cl2 (5 mol%) K3PO4 1,4-Dioxane/H2O 4h / 85 °C 88% < 10

*Note: The final row represents the optimized protocol which includes the mandatory SiliaMetS Thiol resin scavenging step, demonstrating the critical drop in residual palladium required for pharmaceutical compliance.

Reaction & Purification Workflow

G N1 Starting Materials Ar-X + Piperazine-Boronic Acid N2 Catalyst Activation Pd(II) -> Pd(0) N1->N2 Base, Solvent, Heat N3 Oxidative Addition Ar-Pd(II)-X N2->N3 Active Pd(0) N4 Transmetalation (Rate-Limiting Step) N3->N4 Boronate Complex N5 Reductive Elimination C-C Bond Formation N4->N5 Product Formation N6 Protodeboronation (Undesired Side Reaction) N4->N6 Low pH / Slow Rxn N5->N2 Catalyst Regeneration N7 Workup & Pd-Scavenging (Thiol Resin / Lactic Acid) N5->N7 Crude Product N8 Pure Target Compound (API Intermediate) N7->N8 IPC / LC-MS >99%

Workflow of Piperazine-Boronic Acid Suzuki Coupling & Pd Scavenging.

References

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Practical Asymmetric Synthesis of a Potent Cathepsin K Inhibitor. Efficient Palladium Removal Following Suzuki Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Notes and Protocols: (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid in Kinase Inhibitor Synthesis

Introduction: A Privileged Scaffold Component for Kinase Inhibitors (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a versatile building block in the synthesis of small molecule kinase inhibitors. Its utility st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold Component for Kinase Inhibitors

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a versatile building block in the synthesis of small molecule kinase inhibitors. Its utility stems from the convergence of two key structural features: the phenylboronic acid moiety and the ethylpiperazine-methyl-phenyl group. The boronic acid functionality serves as a crucial handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct the core scaffolds of kinase inhibitors.[1][2][3] The ethylpiperazine group, on the other hand, is a "privileged" scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance aqueous solubility, cell permeability, and to establish critical interactions with the kinase active site.[4][5][6]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[7][8] The design of potent and selective kinase inhibitors often involves the exploration of various chemical moieties that can interact with the ATP-binding pocket of the target kinase. The ethylpiperazine moiety can act as a hydrogen bond acceptor or a basic handle to interact with specific amino acid residues, thereby contributing to the inhibitor's potency and selectivity.[4][6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid in the synthesis and evaluation of novel kinase inhibitors.

Chemical Properties and Handling

PropertyValue
CAS Number 1333121-83-7
Molecular Formula C13H21BN2O2
Molecular Weight 248.13 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, DMSO, and DMF. Sparingly soluble in water.
Storage Store in a cool, dry place, away from light and moisture. For long-term storage, keep at -20°C.

Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffold Assembly

The primary application of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction forms a C-C bond between the boronic acid and a halide or triflate, providing a robust and versatile method for constructing the biaryl scaffolds common in many kinase inhibitors.[1][2][3]

Suzuki_Miyaura_Workflow reagent (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid product Kinase Inhibitor Scaffold reagent->product Suzuki-Miyaura Coupling halide Aryl/Heteroaryl Halide (e.g., Bromopyrimidine) halide->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3, K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (e.g., NMR, MS) purification->characterization

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol details the synthesis of a hypothetical kinase inhibitor, "KIN-4-((3-((4-ethylpiperazin-1-yl)methyl)phenyl)amino)pyrimidine" , via a Suzuki-Miyaura coupling reaction.

Materials:

  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

  • 4-Amino-6-bromopyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium Carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.0 eq), 4-amino-6-bromopyrimidine (1.1 eq), and sodium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add toluene, ethanol, and deionized water in a 4:1:1 ratio to the flask.

    • Degas the solvent mixture by bubbling with inert gas for 15-20 minutes.

  • Catalyst Addition and Reaction:

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-90°C with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified kinase inhibitor scaffold as a solid.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compound against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Synthesized Kinase Inhibitor (KIN-4-((3-((4-ethylpiperazin-1-yl)methyl)phenyl)amino)pyrimidine )

  • Target Kinase Enzyme

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • 384-well white plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the kinase assay buffer to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • Kinase assay buffer

      • Synthesized inhibitor at various concentrations (or DMSO for control)

      • Target kinase enzyme

      • Kinase substrate

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Kinase_Assay_Workflow start Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) plate Dispense Reagents into 384-well plate start->plate incubate1 Pre-incubation (Inhibitor + Kinase) plate->incubate1 add_atp Initiate Reaction (Add ATP) incubate1->add_atp incubate2 Kinase Reaction Incubation add_atp->incubate2 add_glo Add Kinase-Glo® Reagent incubate2->add_glo read_plate Measure Luminescence add_glo->read_plate analyze Data Analysis (Calculate IC50) read_plate->analyze

Caption: Kinase Inhibition Assay Workflow.

Troubleshooting and Key Considerations

  • Suzuki-Miyaura Coupling:

    • Low Yield: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. The choice of palladium catalyst, base, and solvent system can significantly impact the yield and may require optimization for different substrates.

    • Side Reactions: The formation of homocoupled products can occur. Adjusting the stoichiometry of the reactants and the reaction temperature can help minimize these side products.

  • Kinase Inhibition Assay:

    • High Variability: Ensure accurate and consistent pipetting, especially for serial dilutions. Proper mixing of reagents in the wells is also critical.

    • Compound Interference: Some compounds can interfere with the luminescent signal. It is advisable to run a control without the kinase enzyme to check for such interference.

Conclusion

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a valuable and versatile reagent for the synthesis of kinase inhibitors. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties imparted by the ethylpiperazine moiety, makes it an attractive building block for drug discovery and development. The protocols outlined in these application notes provide a solid foundation for the successful application of this reagent in the synthesis and evaluation of novel kinase inhibitors.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. PubMed.
  • WO2017134588A1 - Process for the preparation of ibrutinib.
  • Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PMC.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Acalabrutinib Synthetic Routes. MedKoo Biosciences.
  • WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates.
  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. PMC.
  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid. ChemScene.
  • NOVEL SMALL MOLECULE KINASE INHIBITORS AS TUMOR-AGNOSTIC THERAPEUTICS. ProQuest.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • US10800787B2 - Process for the preparation of acalabrutinib.
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Precatalysts.
  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • CN104557945A - Synthesis method of ibrutinib.
  • Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv.
  • Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors. PMC.
  • Process for the Preparation of Crystalline Acalabrutinib Maleate Monohydr
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI.
  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. eXPRESS Polymer Letters.
  • Piperazine skeleton in the structural modification of n
  • Integrative green synthesis and molecular simulation of ibrutinib cocrystals for enhanced biopharmaceutical performance and in vivo pharmacokinetics. PMC.
  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evalu
  • CN111646998B - Synthesis method of ibrutinib.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator (uPA) and their binding energy. bioRxiv.

Sources

Method

Revolutionizing Biaryl Synthesis: A Detailed Protocol for Suzuki-Miyaura Coupling of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid with Aryl Halides

For Immediate Application in Pharmaceutical and Materials Science Research The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, offering a powerful method for the formation of carbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Application in Pharmaceutical and Materials Science Research

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds.[1] Its ability to proceed under mild conditions, tolerate a wide array of functional groups, and utilize organoboron compounds of low toxicity has cemented its role in the synthesis of complex molecules, particularly the biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[2][3] This application note provides a comprehensive, step-by-step guide for the reaction of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid with various aryl halides, a transformation of significant interest for generating novel molecular entities in drug discovery and materials science.

The core of this protocol is designed to be a self-validating system, providing researchers with not only the procedural steps but also the underlying chemical principles and troubleshooting guidance for a successful reaction.

I. Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting.[1]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[1][4] The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent, (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, is activated to form a more nucleophilic boronate species.[5][6][7] This species then transfers the organic group to the palladium center.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Reaction_Setup cluster_0 Vessel Preparation cluster_1 Inert Atmosphere cluster_2 Solvent Addition Add Reagents Add Reagents Seal with Septum Seal with Septum Add Reagents->Seal with Septum Evacuate Evacuate Seal with Septum->Evacuate Backfill with Inert Gas Backfill with Inert Gas Evacuate->Backfill with Inert Gas Cycle Repeat 3x Repeat 3x Backfill with Inert Gas->Repeat 3x Cycle Add Degassed Solvent Add Degassed Solvent Repeat 3x->Add Degassed Solvent caption Figure 2: Experimental Workflow for Reaction Setup.

Sources

Application

Application Notes and Protocols: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling Utilizing (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Authored by: Your Senior Application Scientist Abstract In the fast-paced landscape of drug discovery and medicinal chemistry, the rapid and efficient construction of complex molecular architectures is paramount. The Suz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract

In the fast-paced landscape of drug discovery and medicinal chemistry, the rapid and efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceutical agents.[1][2][3] This application note provides a comprehensive guide to leveraging microwave-assisted organic synthesis (MAOS) to significantly accelerate the Suzuki-Miyaura coupling. We present a detailed protocol featuring (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, a versatile building block incorporating the medicinally relevant piperazine moiety. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance synthetic throughput, improve reaction yields, and adopt more sustainable chemical practices.[4][5]

Introduction: The Synergy of Microwave Synthesis and Modern Drug Discovery

The journey from a hit compound to a clinical candidate is often constrained by the timeline of chemical synthesis. Traditional synthetic methods, reliant on conventional heating (e.g., oil baths), can be time-consuming, often requiring hours or even days for a single transformation.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a solution to this bottleneck.[7][8] By utilizing microwave irradiation, MAOS facilitates direct, "in-core" heating of polar reaction components, leading to rapid, uniform temperature elevation.[6][9] This non-classical heating method drastically reduces reaction times, frequently improves product yields and purity, and enables reaction pathways that are inaccessible through conventional means.[6][10]

Boronic acids are exceptionally stable, generally non-toxic, and highly versatile intermediates that are crucial for the palladium-catalyzed Suzuki-Miyaura reaction.[11][12][13] The specific reagent of focus, (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS: 1333121-83-7), is a prime example of a building block designed for modern drug discovery.[14] It incorporates a phenylboronic acid for C-C bond formation and a pendant ethylpiperazine group—a common pharmacophore known to enhance aqueous solubility, improve pharmacokinetic properties, and provide a handle for interacting with biological targets. The ability to rapidly couple such functionalized fragments is essential for building diverse compound libraries for lead optimization.[11]

Foundational Principles

The Mechanism of Microwave Heating

Unlike conventional conductive heating, microwave energy interacts directly with molecules possessing a dipole moment. This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents used in the protocol below, continuously attempt to align with the oscillating electric field of the microwave radiation. This rapid reorientation generates friction, leading to intense, uniform heating throughout the bulk of the material.[10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions resulting from this migration cause the generation of heat.

This direct energy transfer allows for the superheating of solvents well above their conventional boiling points in a sealed vessel, dramatically accelerating reaction rates.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:[1][15][16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is critical for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition product Ar¹-Ar² pd2_tm Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination aryl_halide Ar¹-X boronic_acid Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This section details a robust protocol for the coupling of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid with a representative aryl bromide.

Materials and Reagents
  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.0 equiv)

  • Aryl Halide (e.g., 1-Bromo-4-methoxybenzene) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Equipment:

    • Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware for work-up and purification

    • Silica gel for column chromatography

Optimization of Reaction Conditions

The following table summarizes typical conditions for optimizing a microwave-assisted Suzuki-Miyaura coupling. The choice of catalyst, base, and solvent can significantly impact yield and reaction time.

ParameterVariation 1Variation 2Variation 3Rationale & Comments
Catalyst (mol%) Pd(PPh₃)₄ (2%)Pd(dppf)Cl₂ (2%)Pd(OAc)₂/SPhos (2%)Pd(PPh₃)₄ is a robust, general-purpose catalyst. Others may be required for less reactive halides.[17]
Base K₂CO₃Cs₂CO₃K₃PO₄Cs₂CO₃ is more soluble and often more effective, especially for challenging couplings.
Solvent Dioxane/H₂O (4:1)DME/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)A protic co-solvent like water is essential for the transmetalation step. Dioxane is a common choice.[17]
Temperature (°C) 120140150Higher temperatures accelerate the reaction but may increase byproduct formation. Microwave allows safe access to these temperatures.
Time (min) 101520Reaction progress should be monitored by TLC or LC-MS to determine the optimal time.
Step-by-Step Procedure
  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (e.g., 0.5 mmol, 124 mg), the aryl halide (0.6 mmol), and the base (1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.01 mmol, 11.6 mg of Pd(PPh₃)₄).

  • Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water solvent mixture to the vial. Causality Note: Degassing the solvent by sparging with nitrogen or argon for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Sealing: Securely seal the vial with a septum cap. Trustworthiness Note: Proper sealing is essential to maintain pressure and prevent solvent evaporation at temperatures above the boiling point.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters: temperature at 140 °C, hold time of 15 minutes, and high stirring rate.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the instrument) before carefully venting and opening.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing 20 mL of water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the desired biaryl product.

Experimental Workflow Diagram

Workflow A 1. Reagent Addition (Boronic Acid, Halide, Base, Catalyst) to Microwave Vial B 2. Solvent Addition & Sealing (Degassed Dioxane/H₂O) A->B C 3. Microwave Irradiation (Set Temp: 140°C, Time: 15 min) B->C D 4. Cooling & Work-up (Quench, Aqueous Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, LC-MS) E->F

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive CatalystEnsure solvents are properly degassed. Use fresh catalyst. Consider a more robust pre-catalyst if Pd(0) source is suspect.
Insufficient Temperature/TimeIncrementally increase the reaction temperature (e.g., to 150°C) or time (e.g., to 20-30 min).
Poorly Soluble BaseSwitch from K₂CO₃ to the more soluble Cs₂CO₃.
Significant Homocoupling ProtodeboronationThis side reaction can occur with excess heat or moisture. Ensure precise stoichiometry (slight excess of halide). Minimize reaction time once the starting material is consumed.
Low Isolated Yield Purification IssuesThe basic piperazine moiety can cause streaking on silica gel. Consider pre-treating the column with a triethylamine/hexane mixture or using a different stationary phase like alumina.

Conclusion

The integration of microwave-assisted heating with the robust Suzuki-Miyaura cross-coupling reaction provides a powerful platform for accelerating synthetic chemistry. As demonstrated with the versatile building block (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, this methodology allows for the rapid generation of complex, drug-like molecules in minutes rather than hours.[4][17] By adopting this high-speed technology, medicinal chemists and drug development professionals can significantly shorten discovery timelines, enabling a more rapid exploration of structure-activity relationships and expediting the delivery of novel therapeutic agents.

References

  • The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. (2026, February 28). NINGBO INNO PHARMCHEM CO.,LTD.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Rajak, H., & Mishra, P. (2004). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Indian Journal of Science and Technology.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Microwave Assisted Organic Synthesis. Scribd.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19).
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave Assisted Organic Synthesis. Google Books.
  • Microwave-Assisted Organic Synthesis: Overview of Recent Applications.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid. ChemScene.

Sources

Method

Harnessing (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid for Next-Generation PROTAC Linker Design

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4] The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex.[1][3][4][5] This application note provides a detailed guide for researchers on the incorporation of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid into PROTAC linker scaffolds. We explore the unique chemical properties of this building block and provide step-by-step protocols for its integration using robust chemical methodologies, primarily the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Pivotal Role of the Linker in PROTAC Design

A PROTAC molecule is a heterobifunctional entity composed of three distinct parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them together.[1][3][5] Upon cellular entry, the PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][5]

The linker is far more than a simple spacer. Its length, rigidity, and chemical composition profoundly impact the PROTAC's:

  • Ternary Complex Formation and Stability: The linker must possess the optimal length and conformation to facilitate productive protein-protein interactions between the POI and the E3 ligase.[3][5]

  • Physicochemical Properties: The linker influences crucial drug-like properties such as solubility and cell permeability.[5][6]

  • Pharmacokinetics and Pharmacodynamics: The overall stability and metabolic profile of the PROTAC are influenced by the linker's design.

The strategic incorporation of specific chemical moieties into the linker can therefore fine-tune these parameters, leading to more potent and selective protein degraders.

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid: A Versatile Building Block

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a commercially available reagent with several features that make it an attractive component for PROTAC linker design.

PropertyValueSource
Molecular Formula C13H21BN2O2[7]
Molecular Weight 248.13 g/mol [7]
Topological Polar Surface Area (TPSA) 46.94 Ų[7]
logP -0.4961[7]
Hydrogen Bond Acceptors 4[7]
Hydrogen Bond Donors 2[7]
Rotatable Bonds 4[7]

The key functionalities of this molecule offer distinct advantages:

  • Boronic Acid Moiety: This functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[8][9][10][11] This allows for the straightforward incorporation of the phenyl ring into the linker backbone, connecting it to a suitable halide-functionalized component of the PROTAC. Boronic acids are also known for their ability to form reversible covalent bonds with diols, which could be exploited for designing stimuli-responsive PROTACs or for targeting glycoproteins.[12][13][14]

  • Ethylpiperazine Group: The inclusion of a piperazine ring can enhance the aqueous solubility of the PROTAC due to its basic nature and potential for protonation at physiological pH.[1][6] This can be a significant advantage in overcoming the solubility challenges often associated with large, hydrophobic PROTAC molecules. The ethyl group on the piperazine provides a degree of lipophilicity and can influence binding interactions.

Experimental Protocols: Incorporating the Boronic Acid Moiety

The primary strategy for integrating (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid into a PROTAC linker is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This reaction typically involves the coupling of the boronic acid with an aryl or vinyl halide.

General Workflow for PROTAC Synthesis via Suzuki Coupling

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a Suzuki coupling strategy.

PROTAC_Synthesis_Workflow cluster_reactants Reactant Synthesis cluster_coupling Linker Assembly & PROTAC Formation cluster_purification Final Product POI_ligand POI Ligand with Linker Handle Coupling_step1 Couple POI Ligand to one side of linker POI_ligand->Coupling_step1 E3_ligand E3 Ligase Ligand with Linker Handle Coupling_step2 Couple E3 Ligand to other side of linker E3_ligand->Coupling_step2 Boronic_acid (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid Suzuki_coupling Suzuki Coupling with (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid Boronic_acid->Suzuki_coupling Coupling_step1->Suzuki_coupling Purification Purification (e.g., HPLC) Coupling_step2->Purification Suzuki_coupling->Coupling_step2 Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: Generalized workflow for PROTAC synthesis.

Protocol: Suzuki-Miyaura Coupling of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid with an Aryl Bromide

This protocol describes a general procedure for the coupling of the title boronic acid with a generic aryl bromide-functionalized PROTAC intermediate (Intermediate-ArBr).

Materials:

  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 eq)

  • Intermediate-ArBr (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add Intermediate-ArBr (1.0 eq), (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water) to the flask.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure efficient coupling.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10][11] It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

Characterization of the Final PROTAC

The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Advanced Considerations and Future Directions

The incorporation of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid opens up several avenues for advanced PROTAC design:

  • "Smart" Linkers: The boronic acid moiety can be used to create linkers that are responsive to specific biological stimuli, such as changes in pH or the presence of reactive oxygen species (ROS).[12][15] This could enable the development of PROTACs that are activated only in the desired cellular environment, potentially reducing off-target effects.

  • Dual-Function Linkers: The ethylpiperazine group can be further functionalized to introduce additional properties, such as fluorescence for imaging studies or another reactive handle for bio-orthogonal chemistry.

  • Solid-Phase Synthesis: For the rapid generation of PROTAC libraries with varying linker lengths and compositions, solid-phase synthesis methodologies can be employed.[16] The Suzuki coupling is amenable to solid-phase techniques, allowing for the efficient exploration of the structure-activity relationship (SAR) of the linker.

Conclusion

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a valuable and versatile building block for the design and synthesis of novel PROTACs. Its key features—the reactive boronic acid handle and the solubility-enhancing ethylpiperazine group—provide researchers with powerful tools to modulate the properties of their protein degraders. The well-established and robust Suzuki-Miyaura cross-coupling reaction allows for its straightforward and efficient incorporation into complex molecular architectures. By leveraging the unique characteristics of this reagent, scientists can continue to push the boundaries of targeted protein degradation and develop next-generation therapeutics.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. (2022, August 9).
  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid | ChemScene.
  • Solid‐phase synthesis of MZ‐1 analogues by Suzuki coupling.... - ResearchGate.
  • 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid - Sigma-Aldrich.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Designing Functional and Responsive Molecules with Boronic Acids - PMC.
  • Overview of PROTAC Linkers - ChemPep.
  • Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. (2022, November 29).
  • Boron enabled bioconjugation chemistries - PMC - NIH. (2024, October 30).
  • Molecular recognition with boronic acids—applications in chemical biology - PMC.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning - MDPI. (2025, May 17).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27).
  • PROTAC Linkers (Inhibitors Agonists Modulators Antagonists) | MedChemExpress.
  • Boronic Acid Pairs for Sequential Bioconjugation | Organic Letters - ACS Publications. (2021, July 2).
  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and - ChemRxiv.
  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5).
  • (PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. (2026, January 5).
  • 4-(piperazin-1-ylMethyl)phenylboronic acid — Chemical Substance Information - NextSDS.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras | ACS Pharmacology & Translational Science. (2022, August 22).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020, September 21).
  • 1139717-76-2|(3-(4-Methylpiperazin-1-yl)phenyl)boronic acid - BLDpharm.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020, October 30).
  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 - ChemicalBook. (2026, January 14).
  • Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F. (2024, October 30).
  • Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. - ResearchGate.
  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A. (2025, September 22).
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Protodeboronation of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the degradation of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the degradation of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid[1] during Suzuki-Miyaura cross-coupling.

By synthesizing mechanistic kinetics with field-proven methodologies, this guide will help you troubleshoot, optimize, and execute your coupling reactions with high fidelity.

Mechanistic Overview: The Causality of Degradation

Protodeboronation is the undesired protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond[2]. For (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, this degradation is driven by a "perfect storm" of kinetic and thermodynamic factors:

  • Boronate Anion Formation: Base-catalyzed protodeboronation proceeds via the boronate anion intermediate ([ArB(OH)3]-)[3]. In standard aqueous basic conditions, the boronic acid is rapidly converted into this highly reactive, unstable species.

  • Catalyst Poisoning by the Piperazine Ring: The basic tertiary nitrogen atoms in the ethylpiperazine ring strongly coordinate to standard palladium centers (e.g., Pd(PPh3)4). This competitive binding poisons the catalyst and drastically decelerates the productive transmetalation step.

  • Kinetic Outcompetition: Because transmetalation is stalled by amine-Pd coordination, the boronate anion has a prolonged residence time in the basic aqueous medium. This allows the background protodeboronation pathway (C-B cleavage) to kinetically outcompete the cross-coupling[4].

Mechanism cluster_0 Piperazine Effect BA Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Base (OH-) pH > pKa Product Cross-Coupled Product Ar-R Boronate->Product Pd Catalyst Transmetalation Degradation Protodeboronation Ar-H Boronate->Degradation H2O / Heat C-B Cleavage Amine Amine Coordination to Pd Amine->Boronate Slows Transmetalation

Fig 1. Competing pathways: Productive transmetalation vs. protodeboronation exacerbated by amines.

Troubleshooting FAQs

Q1: I am using standard Pd(PPh3)4 and aqueous Na2CO3, but I only isolate the des-borylated byproduct (1-ethyl-4-benzylpiperazine). What is wrong? A1: Your catalyst is being poisoned, and your conditions actively favor degradation. Strong aqueous bases accelerate the hydrolysis of the boronic acid and drive the equilibrium toward the unstable boronate anion[4]. Meanwhile, the unhindered Pd(PPh3)4 catalyst is highly susceptible to coordination by your piperazine moiety. You must switch to a sterically hindered, highly active catalyst system and strictly anhydrous conditions[4].

Q2: Should I chemically protect the piperazine ring prior to the reaction? A2: While protonating the amine (using acidic conditions) prevents Pd-coordination, Suzuki couplings inherently require basic conditions to activate the boron species. Instead of chemical protection, use "steric protection." Employing bulky Buchwald ligands (e.g., XPhos, SPhos) creates a massive steric shield around the Palladium center[4]. This prevents the bulky tertiary amines of the piperazine from binding, while still allowing the smaller boronate to undergo transmetalation.

Q3: What is the "Slow-Release" strategy, and how does it salvage unstable boronic acids? A3: The slow-release strategy involves masking the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate or a potassium trifluoroborate salt[5]. Under optimized, mildly basic aqueous conditions, the active boronic acid is liberated slowly into the catalytic milieu[5]. This keeps the steady-state concentration of the free boronic acid extremely low, minimizing its exposure to degradation pathways while still facilitating rapid transmetalation[5].

Quantitative Data Summary: Optimizing Reaction Conditions

The following table summarizes the causal relationship between catalyst/base selection and the resulting protodeboronation levels for piperazine-containing arylboronic acids.

Catalyst SystemBase / Solvent SystemTempYield of Desired ProductProtodeboronation Level
Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / THF80 °C< 15%Critical (> 75%)
Pd(dppf)Cl2 (5 mol%)K2CO3 (aq) / Dioxane90 °C40 - 50%High (~ 40%)
XPhos-Pd-G2 (2 mol%)K3PO4 (anhyd) / Dioxane80 °C> 85%Low (< 5%)
Slow-Release (MIDA) + Pd(dppf)Cl2K3PO4 (aq) / Dioxane60 °C> 80%Minimal (< 5%)

Self-Validating Experimental Protocols

Workflow Step1 1. Mask Boronic Acid (Convert to BPin or MIDA) Step2 2. Select Mild Base (Anhydrous K3PO4) Step1->Step2 Step3 3. Optimize Catalyst (XPhos-Pd-G2) Step2->Step3 Step4 4. Execute Reaction (Strict Inert Atmosphere) Step3->Step4 Step5 5. Monitor & Quench (LC-MS, Avoid Prolonged Heat) Step4->Step5

Fig 2. Step-by-step experimental workflow to minimize protodeboronation in sensitive substrates.

Protocol A: Anhydrous Coupling with XPhos-Pd-G2 (Direct Approach)

This protocol relies on kinetic outcompetition. By using a highly active, sterically hindered catalyst and removing water, transmetalation outpaces degradation[6].

  • Reagent Preparation: Flame-dry a Schlenk flask under vacuum. Weigh (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 equiv), the aryl halide (1.0 equiv), anhydrous K3PO4 (3.0 equiv), and XPhos-Pd-G2 (2-5 mol%) in a glovebox or under a strict argon atmosphere[6].

  • Solvent Degassing: Use strictly anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the electron-rich ligand and promote side reactions[6].

  • Reaction Execution: Add the degassed solvent to the reagent mixture via syringe. Heat to 80 °C with vigorous stirring.

  • Validation Checkpoint: The reaction mixture should transition from a pale yellow to a deep red/brown homogeneous solution upon heating, indicating active Pd(0) formation. LC-MS analysis at 1 hour should show <5% of the des-borylated arene byproduct.

  • Quench & Workup: Monitor strictly by LC-MS. Quench the reaction immediately upon consumption of the aryl halide to prevent late-stage protodeboronation of any remaining boronic species[6]. Dilute with ethyl acetate, filter through a pad of Celite to remove palladium and phosphate salts, and concentrate under reduced pressure.

Protocol B: The MIDA Boronate Slow-Release Strategy (Masked Approach)

This protocol relies on thermodynamic control, keeping the concentration of the vulnerable free boronic acid near zero[5].

  • Pre-formation: Convert the boronic acid to its MIDA boronate using N-methyliminodiacetic acid in DMSO/Toluene (using a Dean-Stark trap) to protect the C-B bond.

  • Setup: Combine the isolated MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (5.0 equiv) in a round-bottom flask.

  • Solvent System: Add a degassed mixture of Dioxane/H2O (5:1 v/v). The water is strictly necessary to slowly hydrolyze the MIDA ester.

  • Controlled Release: Heat to 60 °C. The basic aqueous conditions slowly deprotect the MIDA boronate.

  • Validation Checkpoint: Monitor the reaction via TLC. The highly polar MIDA boronate spot should slowly disappear while the product spot intensifies. Crucial: If a large spot corresponding to the free boronic acid accumulates on the TLC plate, the hydrolysis is occurring too fast; lower the reaction temperature by 10 °C immediately.

References

  • Lloyd-Jones, G. C., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." PubMed / J Am Chem Soc.[Link]

  • "The Slow-Release Strategy in Suzuki-Miyaura Coupling." ResearchGate.[Link]

  • "Protodeboronation." Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the aqueous formulation of amphoteric boronic acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the aqueous formulation of amphoteric boronic acid derivatives. (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid presents unique physicochemical hurdles: it combines a basic ethylpiperazine moiety with a Lewis acidic phenylboronic acid group.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize the aqueous solubility of this compound for in vitro and in vivo applications.

Understanding the Amphoteric Challenge

Q: Why does the compound precipitate in standard PBS (pH 7.4) despite the presence of the solubilizing piperazine ring?

Causality & Explanation: The addition of a basic piperazine handle is a classical medicinal chemistry strategy to improve the aqueous solubility of lipophilic cores[1]. However, at physiological pH (7.4), the molecule exists in a problematic speciation state. The 4-ethylpiperazine group (pKa ~8.0–8.5) is only partially protonated, while the phenylboronic acid group (pKa ~8.8) remains largely in its neutral, trigonal planar geometry.

Neutral boronic acids are highly susceptible to dehydration in aqueous media, leading to the formation of hydrophobic, insoluble cyclic trimers called boroxines[2]. The combination of incomplete piperazine ionization and extensive boroxine network formation drives rapid precipitation.

Speciation A pH < 6.0 Piperazine: Cationic (+) Boronic Acid: Neutral (0) Highly Soluble B pH ~ 7.4 Piperazine: Partially (+) Boronic Acid: Neutral (0) Precipitation Risk A->B Add Base B->A Add Acid C pH > 9.0 Piperazine: Neutral (0) Boronic Acid: Anionic (-) Moderately Soluble B->C Add Base C->B Add Acid

pH-dependent speciation and solubility profile of the amphoteric boronic acid compound.

Self-Validating Protocol: Isoelectric Point Determination To validate the exact precipitation zone for your specific buffer system and ensure your assays avoid these conditions, use this self-validating titration:

  • Prepare a 10 mM stock of the compound in 0.1 M HCl (ensuring full protonation of the piperazine).

  • Transfer 10 mL of the stock to a glass vial equipped with a magnetic stirrer and a pH probe.

  • Slowly titrate with 0.1 M NaOH while continuously monitoring the optical density at 600 nm (OD600) using a spectrophotometer flow cell or by taking 100 µL aliquots.

  • Validation: The OD600 will spike sharply when the compound enters its isoelectric precipitation zone. Record this pH range; successful formulation must occur strictly outside of this window.

Covalent Solubilization via Diol Complexation

Q: How can I achieve >50 mM solubility at physiological pH without permanently altering the compound's core structure?

Causality & Explanation: The most effective and biologically compatible strategy is diol complexation. Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols (e.g., mannitol, sorbitol, fructose) to form boronate esters[3]. This complexation forces the boron atom into a negatively charged tetrahedral geometry, which completely prevents boroxine trimerization and drastically increases hydrophilicity[4]. Crucially, the addition of a diol lowers the apparent pKa of the boronic acid by up to 3 units, allowing the highly soluble anionic species to predominate even at pH 7.4[2].

Mechanism A Free Boronic Acid (Trigonal Planar) Prone to Boroxine Formation B Addition of 1,2-Diol (e.g., Mannitol) A->B pH 7.4 C Boronate Ester (Tetrahedral Anion) Highly Hydrophilic B->C Reversible Covalent Bond

Mechanism of diol complexation shifting boronic acid to a highly soluble tetrahedral boronate ester.

Methodology: Mannitol Complexation Workflow

  • Weigh the required mass of the boronic acid derivative to achieve a target concentration of 50 mM.

  • Prepare a 500 mM D-mannitol solution in deionized water. Note: A 10:1 diol-to-boron molar ratio is required to drive the equilibrium toward complete esterification[2].

  • Suspend the compound in the mannitol solution. The suspension will initially be cloudy.

  • Adjust the pH to 7.4 using 1 M NaOH. The solution will rapidly clarify as the tetrahedral boronate ester forms.

  • Validation: Filter the solution through a 0.22 µm PES membrane. Quantify the concentration of the filtrate via HPLC-UV against a standard curve. A recovery of >95% confirms successful solubilization rather than mere suspension.

Non-Covalent Solubilization via Host-Guest Encapsulation

Q: We cannot use high concentrations of sugars in our downstream cell-based assays. What is an alternative excipient to prevent precipitation?

Causality & Explanation: If saccharides interfere with your biological model (e.g., metabolic assays), host-guest encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal alternative. The hydrophobic phenyl ring of the boronic acid inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures bulk aqueous solubility[]. This physical shielding prevents the boronic acid moieties from interacting with one another, thereby inhibiting boroxine formation without requiring covalent modification[6].

Methodology: Cyclodextrin Encapsulation Workflow

  • Prepare a 20% (w/v) HP-β-CD solution in 50 mM acetate buffer (pH 5.5). The slightly acidic pH ensures the piperazine ring remains protonated during the initial complexation, aiding dissolution.

  • Add the boronic acid compound gradually (e.g., in 5 mg increments) while continuously vortexing.

  • Incubate the suspension on a rotary shaker at 37°C for 24 hours to reach thermodynamic complexation equilibrium.

  • Validation: Centrifuge the mixture at 10,000 x g for 15 minutes. The presence of a pellet indicates the saturation point has been exceeded. If no pellet forms, 100% of the drug is complexed.

  • Collect the supernatant. This solution can be lyophilized into a stable powder and reconstituted in neutral media prior to the assay.

Strategy Selection and Quantitative Expectations

To assist in selecting the right approach for your specific assay constraints, refer to the decision matrix and the quantitative solubility expectations below.

Workflow A Assess Baseline Solubility (Precipitation Observed) B Determine Assay Constraints A->B C Diol Complexation (Mannitol/Sorbitol) B->C Sugars Permitted D Host-Guest Encapsulation (HP-β-CD) B->D Sugars Prohibited E pH Adjustment (Acidic Formulation) B->E Low pH Tolerated F Soluble Aqueous Formulation C->F Boronate Ester Formed D->F Phenyl Ring Shielded E->F Piperazine Protonated

Decision matrix for selecting the optimal solubilization strategy based on downstream assay constraints.

Table 1: Expected Solubility Improvements by Strategy

Solubilization StrategyExcipient / ConditionApparent pKa (Boronic Acid)Expected Solubility (mg/mL)Primary Mechanism of Solubilization
Baseline (Control) PBS, pH 7.4~8.8< 1.0N/A (Boroxine formation limits solubility)
pH Adjustment 0.1 M HCl (pH 2.0)~8.8> 20.0Full protonation of piperazine nitrogen
Diol Complexation 500 mM Mannitol (pH 7.4)~6.2> 50.0Formation of tetrahedral boronate ester
Host-Guest Encapsulation 20% HP-β-CD (pH 5.5)~8.815.0 - 25.0Hydrophobic shielding of phenyl ring
References
  • [3] Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. acs.org. 3

  • [1] Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. acs.org. 1

  • [2] Physical and Chemical Properties of Boronic Acids: Formulation Implications. ku.edu. 2

  • [] Cyclodextrin Solutions for API Solubility Boost. bocsci.com.

  • [6] Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. mdpi.com. 6

  • [4] EP1107982B1 - Reversible boron complexes of 1,2-(cis)-diol cyclic peptides. google.com. 4

Sources

Troubleshooting

Purification techniques for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid reaction mixtures

Welcome to the technical support center for the purification of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols. The unique zwitterionic nature of this molecule, possessing both a basic piperazine moiety and an acidic boronic acid group, presents specific challenges that this guide will address.

Frequently Asked Questions (FAQs)

Q1: My final product of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid shows broad peaks in the NMR spectrum. What could be the cause?

A1: This is a common observation with boronic acids and is often due to the presence of boroxines. Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[1][2] This is a reversible equilibrium, and the presence of both the boronic acid and its corresponding boroxine in solution can lead to broadened NMR signals.[3][4]

Q2: I'm having difficulty removing a persistent impurity that co-elutes with my product during silica gel chromatography. What are my options?

A2: The polarity of your target compound, which contains a basic amine and an acidic boronic acid, makes it prone to strong interactions and potential decomposition on standard silica gel.[1][5] Consider alternative purification strategies such as acid-base extraction to exploit the amphoteric nature of your compound, or switch to a different stationary phase like neutral alumina or reverse-phase C18 silica.[5][6]

Q3: After my reaction workup, I have a solid that is poorly soluble in many common organic solvents. How can I effectively purify it?

A3: The zwitterionic character of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid can lead to low solubility in non-polar organic solvents. Purification can often be achieved through recrystallization from polar solvents or solvent mixtures, such as water, alcohols, or mixtures with ethers.[6] An acid-base workup can also be employed to bring the compound into an aqueous solution as a salt, wash away non-polar impurities, and then precipitate the pure product by adjusting the pH.[7]

Q4: Can I use reverse-phase HPLC to purify my compound?

A4: Yes, reverse-phase HPLC can be an effective technique for purifying polar boronic acids.[8] However, be aware that boronic acids can sometimes interact with the silica backbone of C18 columns.[9] Using a column with advanced surface technology can minimize these interactions.[8] The mobile phase will likely require a modifier, such as formic acid or trifluoroacetic acid, to ensure good peak shape.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Purification 1. Decomposition on Silica Gel: The acidic nature of silica gel can degrade boronic acids.[5] 2. Product Loss During Aqueous Washes: The zwitterionic nature of the compound may lead to partial solubility in both acidic and basic aqueous layers. 3. Incomplete Precipitation: The pH for precipitation may not be optimal, leaving the product in the mother liquor.1. Avoid silica gel chromatography if possible. If necessary, use deactivated silica (e.g., treated with triethylamine) or switch to neutral alumina.[5] 2. Carefully adjust the pH of the aqueous layers to the isoelectric point of the molecule to minimize solubility. Back-extract the aqueous layers with an appropriate organic solvent. 3. Perform small-scale precipitation trials to determine the optimal pH for maximum recovery.
Product Contaminated with Boroxine Dehydration of Boronic Acid: This can occur during solvent evaporation under heat or vacuum, or upon prolonged storage.[10]Recrystallize the product from a solvent system containing a small amount of water to hydrolyze the boroxine back to the boronic acid.[2] Lyophilization (freeze-drying) from a water/dioxane mixture can also be effective.
Presence of Starting Materials or Byproducts Incomplete Reaction or Side Reactions: The synthesis may not have gone to completion, or side reactions such as protodeboronation may have occurred.[11][12]Employ an acid-base extraction strategy to selectively remove non-basic or non-acidic impurities. For stubborn impurities, preparative HPLC may be necessary.
Oiling Out" During Recrystallization 1. High Impurity Level: The presence of significant impurities can disrupt crystal lattice formation.[5] 2. Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.1. First, attempt a pre-purification step like an acid-base wash to remove major impurities. 2. Conduct a thorough solvent screen on a small scale. Try using a solvent/anti-solvent system, where the compound is dissolved in a good solvent and a poor solvent is slowly added to induce crystallization.[9]
Visualizing the Boronic Acid-Boroxine Equilibrium

The equilibrium between the boronic acid monomer and its cyclic trimer, boroxine, is a key consideration in the purification and characterization of this compound.

Boroxine_Equilibrium BoronicAcid 3 x (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid Boroxine Boroxine Trimer BoronicAcid->Boroxine - 3 H2O Boroxine->BoronicAcid + 3 H2O Water 3 x H2O AcidBase_Extraction start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) add_acid Extract with aq. HCl (1M) start->add_acid aq_phase1 Aqueous Layer 1 (Contains Protonated Product) add_acid->aq_phase1 Aqueous org_phase1 Organic Layer 1 (Contains Neutral/Basic Impurities) add_acid->org_phase1 Organic add_base Adjust pH to ~10-11 with aq. NaOH (2M) aq_phase1->add_base wash_org1 Wash with Brine, Dry, Evaporate org_phase1->wash_org1 impurities1 Isolated Neutral/Basic Impurities wash_org1->impurities1 wash_aq1 Wash with Organic Solvent (e.g., EtOAc) add_base->wash_aq1 aq_phase2 Aqueous Layer 2 (Contains Boronate Salt) wash_aq1->aq_phase2 Aqueous org_phase2 Organic Layer 2 (Contains Neutral/Basic Impurities) wash_aq1->org_phase2 Organic add_acid2 Adjust pH to Isoelectric Point (e.g., pH 7-8) with aq. HCl (1M) aq_phase2->add_acid2 precipitation Precipitation of Pure Product add_acid2->precipitation filtration Filter, Wash with Water & Ether, Dry precipitation->filtration final_product Pure (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid filtration->final_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The basic piperazine nitrogen will be protonated, drawing the target compound into the aqueous layer.

  • Separation of Impurities: Separate the layers. The organic layer contains neutral and acidic impurities.

  • Basification and Washing: To the aqueous layer, slowly add 2M aqueous sodium hydroxide (NaOH) until the pH is approximately 10-11. This will deprotonate the boronic acid to form the boronate salt. Wash this basic aqueous solution with an organic solvent like EtOAc to remove any remaining neutral or basic impurities. [7]5. Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule (typically around pH 7-8) with 1M HCl. The pure zwitterionic product should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and then a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified product under high vacuum.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.

Step-by-Step Methodology:

  • Solvent Screening: On a small scale (10-20 mg of crude material), test various polar solvents (e.g., water, ethanol, isopropanol, acetonitrile) and solvent mixtures (e.g., ethanol/water, dioxane/water) to find a system where the compound is sparingly soluble at room temperature but fully soluble upon heating. [2]2. Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum. [2]

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks : r/chemistry. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. Available at: [Link]

  • ACS Publications. (2022). Chemoselective Primary Amination of Aryl Boronic Acids by P III /P V O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Available at: [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

  • PubMed. (2025). The Boroxine-Boronic Acid Equilibrium. Available at: [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Available at: [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • ResearchGate. (2025). The Boroxine-Boronic Acid Equilibrium | Request PDF. Available at: [Link]

  • PMC. Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Available at: [Link]

  • MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Available at: [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available at: [Link]

  • Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wiley Online Library. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]

  • Bentham Science. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • ACS Publications. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Available at: [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Welcome to the technical resource guide for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS 1333121-83-7).[1] This document serves as a specialized knowledge base for chemists and researchers encountering chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource guide for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS 1333121-83-7).[1] This document serves as a specialized knowledge base for chemists and researchers encountering challenges with this sterically hindered building block in synthetic applications. The bulky (4-ethylpiperazin-1-yl)methyl substituent presents unique hurdles in cross-coupling reactions, which this guide aims to address through a combination of mechanistic insights and practical, validated protocols.

Part 1: Understanding the Core Challenge: Steric Hindrance

The primary obstacle when using this reagent is the steric bulk originating from the ethylpiperazine group positioned meta to the boronic acid. This spatial congestion significantly impedes key steps in the catalytic cycles of many cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bulky substituent can hinder the approach of the boronic acid to the metal center for transmetalation and subsequently make the final bond-forming reductive elimination step more difficult.[2][3] This often results in low yields, slow reaction kinetics, and incomplete conversion when using standard, non-optimized conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am seeing little to no product formation in my Suzuki-Miyaura reaction using standard conditions like Pd(PPh₃)₄ and K₂CO₃. Why is this failing?

A1: Standard conditions are often inadequate for sterically demanding substrates. The failure can be attributed to several factors:

  • Catalyst Inefficiency: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a bulky catalyst. The large cone angle of the triphenylphosphine ligands, combined with the bulky substituent on your boronic acid, creates significant steric clash that slows or prevents the formation of the key catalytic intermediates.[3]

  • Slow Transmetalation: The base (e.g., K₂CO₃) may not be strong enough to efficiently generate the more reactive boronate anion, [ArB(OH)₃]⁻, which is necessary for the transmetalation step.[4][5] This step is already sterically hindered, and a less reactive boronic acid species will only exacerbate the problem.

Q2: My reaction starts, but stalls after a few hours, leaving a mixture of starting materials. What is likely happening?

A2: Reaction stalling is a common symptom of two primary issues with hindered couplings:

  • Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of inactive palladium black. This can be more pronounced at the higher temperatures often required for hindered couplings.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom.[6][7] It is often accelerated by high temperatures, prolonged reaction times, and the presence of water, effectively consuming your starting material without forming the desired product.[7][8]

Q3: Are there specific coupling partners that are especially difficult to use with this boronic acid?

A3: Yes. Coupling with ortho-substituted aryl halides is particularly challenging. The combination of steric hindrance on both the boronic acid and the electrophilic partner dramatically increases the activation energy for the reaction, making it very difficult to bring the two coupling partners together on the palladium center for the final reductive elimination step.[2][9]

Part 3: Troubleshooting and Optimization Workflow

This section provides a systematic approach to overcoming the challenges of low yield and reaction stalling.

Troubleshooting Logic

The following workflow outlines the recommended optimization sequence. The choice of ligand is the most critical parameter and should be addressed first.

Protodeboronation BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ (Base) Product Ar-H (Byproduct) Boronate->Product + H⁺ (Protonolysis) ProtonSource H₂O / H⁺ ProtonSource->Boronate

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Mitigation Strategies:

  • Increase Reaction Rate: The most effective strategy is to make the desired Suzuki coupling reaction faster than the protodeboronation. Using a highly active catalyst system (as described in Step 1) is the best way to achieve this. [7]2. Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. Boronic esters are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions. [10]3. Minimize Water: While some water is necessary to activate the base, use the minimum amount required. Using anhydrous solvents is a good practice.

Part 4: Recommended Starting Protocol

This protocol is a robust starting point for coupling (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid with a typical aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.3 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane and Water (10:1 v/v)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Seal the vial with a PTFE-lined cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to begin the workup process.

By implementing these informed strategies, you can successfully navigate the steric challenges posed by this valuable building block and achieve high yields in your cross-coupling reactions.

References

  • RSC Publishing. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Protodeboronation. Retrieved from [Link]

  • ACS Publications. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • National Institutes of Health. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • National Institutes of Health. (2016).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NextSDS. 4-(piperazin-1-ylMethyl)phenylboronic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • The Doyle Group. (2017).
  • BOC Sciences. (2023).
  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • Reddit. (2025). Problems with Suzuki coupling : r/Chempros.
  • YouTube. (2024). Ligand design for cross-couplings: phosphines.
  • WuXi STA.Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.

Sources

Troubleshooting

Optimizing catalyst loading for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid cross-coupling

Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals tackling the intricacies of Suzuki-Miyaura cross-coupling reactions. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals tackling the intricacies of Suzuki-Miyaura cross-coupling reactions. Specifically, we focus on a substrate of increasing importance in medicinal chemistry: (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid .

The presence of the ethylpiperazine moiety introduces a unique set of challenges not encountered with simple arylboronic acids. The Lewis basic nitrogen atoms can interact with the palladium catalyst, leading to deactivation and complex reaction kinetics.[1][2] This guide provides a framework for understanding these challenges and systematically optimizing catalyst loading to achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the optimization of cross-coupling reactions involving (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid.

Q1: What is a standard starting catalyst loading for this type of substrate, and why?

A typical starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-5 mol% of the palladium source relative to the limiting reagent.[3] For a substrate like (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, it is advisable to start at the higher end of this range (e.g., 3-5 mol%). The rationale is that the piperazine nitrogen can act as a potential ligand, reversibly coordinating to the palladium center and creating an off-cycle, inactive species.[2][4] A higher initial catalyst concentration ensures that a sufficient amount of active catalyst remains in the catalytic cycle to promote the reaction at a reasonable rate.

Q2: How does the choice of phosphine ligand impact the required catalyst loading?

The ligand is arguably the most critical variable. It stabilizes the active Pd(0) catalyst, prevents aggregation into inactive palladium black, and modulates the catalyst's reactivity.[4][5] For this specific substrate, standard ligands like triphenylphosphine (PPh₃) are often ineffective due to catalyst deactivation.

  • Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are strongly recommended.[6][7] Their steric bulk creates a protective pocket around the palladium atom, hindering coordination from the substrate's piperazine nitrogen. This enhanced stability often allows for lower catalyst loadings (e.g., 0.5-2 mol%) once the reaction is optimized.[8]

  • Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 2:1 is generally optimal for monodentate phosphine ligands to ensure the formation of the active LPd(0) species and prevent ligand dissociation.

Q3: What role does the base play, and can it influence catalyst efficiency?

The base is essential for activating the boronic acid to facilitate the transmetalation step, which is often rate-limiting.[9][10] The choice of base can significantly affect catalyst performance and the prevalence of side reactions.

  • Common Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are effective and commonly used bases.[6] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective in challenging couplings, sometimes allowing for lower reaction temperatures.[11][12]

  • Base Strength & Catalyst Decomposition: Excessively strong bases or high temperatures can accelerate the protodeboronation of the boronic acid, a key side reaction that consumes the starting material and lowers the yield.[1][13] This decomposition pathway competes with the desired cross-coupling, effectively reducing the efficiency of the catalyst.

Q4: Is an inert atmosphere always necessary, and how does oxygen affect the catalyst?

Yes, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical for reproducibility and high yield.[3] The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen to inactive Pd(II).[14] This oxidation not only kills the catalyst but can also promote undesirable side reactions, such as the homocoupling of the boronic acid.[5] Thoroughly degassing all solvents and reagents is a mandatory step.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling process.

Problem 1: Low or No Product Yield with Starting Material Unconsumed
  • Symptom: LC-MS or TLC analysis shows significant amounts of unreacted aryl halide and/or boronic acid, even after prolonged reaction times. The reaction mixture may have turned black.

  • Potential Cause 1: Catalyst Deactivation. The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of the metal.[6][7] This is the most common issue with substrates containing Lewis basic sites like piperazine.

    • Solution:

      • Switch to a Bulkier Ligand: Immediately switch from simple phosphines to a Buchwald-type biarylphosphine ligand like SPhos or XPhos.[7] These ligands provide steric protection to the palladium center.

      • Increase Catalyst Loading: As a temporary fix, increase the catalyst loading to 5-10 mol% to see if any conversion can be achieved.[7] This is not an ideal solution but can help diagnose the problem.

      • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[6] Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

  • Potential Cause 2: Inefficient Pre-catalyst Activation. Many reactions use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[6][14] If this reduction is inefficient, the catalytic cycle never begins in earnest.

    • Solution:

      • Use a Pd(0) Source: Switch to a Pd(0) pre-catalyst such as Pd₂(dba)₃. This eliminates the need for an in situ reduction step.[14]

      • Ensure Proper Conditions: The reduction of Pd(II) is often facilitated by the phosphine ligand itself. Ensure the correct ligand-to-palladium stoichiometry is being used.

Problem 2: Low Yield with Complete Consumption of Boronic Acid
  • Symptom: The aryl halide remains, but the boronic acid is largely consumed. A significant amount of the corresponding arene (benzene with a -(CH₂)-ethylpiperazine substituent) is detected as a byproduct.

  • Potential Cause: Protodeboronation. This is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a C-H bond.[13] It is a major competing pathway, especially with electron-rich or heteroaromatic boronic acids under basic conditions.[5][15]

    • Solution:

      • Use a Milder Base: Switch from a strong base like Cs₂CO₃ or K₃PO₄ to a milder one like K₂CO₃ or even potassium fluoride (KF).[10]

      • Use Anhydrous Conditions: While some water is often necessary to dissolve inorganic bases, excessive water can promote protodeboronation. Ensure solvents are dry. If using a base like K₃PO₄ which can require some water for activity, use a carefully controlled amount (e.g., a 10:1 dioxane:water mixture).[6]

      • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester.[5] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction, though they may require slightly different conditions for optimal reactivity.[16]

Problem 3: Formation of Significant Homocoupling Byproduct
  • Symptom: A significant peak corresponding to the dimer of the boronic acid is observed.

  • Potential Cause: Oxygen in the Reaction. The presence of oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by Pd(II) species.[5]

    • Solution:

      • Improve Degassing Technique: Ensure all solvents and the reaction headspace are rigorously deoxygenated. Use a "freeze-pump-thaw" technique for at least three cycles or sparge the solvent with argon for 30-60 minutes prior to use.[17]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can minimize the initial concentration of Pd(II) species that contribute to homocoupling.[5]

Visualizing the Process

Understanding the fundamental steps of the catalytic cycle and the troubleshooting logic is key to optimization.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Off-Cycle Deactivation Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Deactivation Catalyst Deactivation (e.g., Piperazine Coordination) Pd(0)L2->Deactivation Lewis Base Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OH)₂ (Base Activated) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' PdBlack Palladium Black (Inactive) Deactivation->PdBlack

Caption: The Suzuki-Miyaura catalytic cycle and a key deactivation pathway.

Troubleshooting_Workflow start Low Yield Observed q1 Is the reaction mixture black or dark grey? start->q1 q2 Is boronic acid fully consumed? q1->q2 No sol1 Likely Catalyst Deactivation 1. Use Bulky Ligand (SPhos) 2. Lower Temperature 3. Check Inert Atmosphere q1->sol1 Yes sol2 Likely Protodeboronation 1. Use Milder Base (K₂CO₃) 2. Use Boronic Ester 3. Minimize Water Content q2->sol2 Yes sol3 Likely Inactive Catalyst or Sub-optimal Conditions 1. Use Pd(0) source (Pd₂(dba)₃) 2. Screen Solvents/Bases 3. Check Reagent Purity q2->sol3 No

Sources

Reference Data & Comparative Studies

Validation

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic Acid vs. Its Pinacol Ester: A Comparative Guide to Reactivity and Application in Suzuki-Miyaura Coupling

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth comparison of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its corresponding pinacol ester, offering field-proven insights and experimental considerations for researchers and process chemists.

Molecular Overview: The Fundamental Trade-Off

At the heart of this comparison lies a classic chemical trade-off: reactivity versus stability.[3]

  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid presents a free boronic acid moiety (-B(OH)₂). This functional group is inherently more reactive in the Suzuki-Miyaura catalytic cycle.

  • The pinacol ester derivative masks the boronic acid as a five-membered cyclic ester. This structural modification, afforded by reaction with pinacol, significantly enhances the compound's stability but modulates its reactivity profile.[4] The pinacol group sterically and electronically shields the boron atom, making the molecule less susceptible to degradation pathways that plague free boronic acids.[3][4]

Feature(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, pinacol ester
Structure Ar-B(OH)₂Ar-B(pin)
Key Characteristic High ReactivityHigh Stability
Common State Often amorphous, hygroscopic solidTypically a crystalline, stable solid
Purification Challenging, often requires recrystallizationAmenable to standard silica gel chromatography[3][5]
Shelf Life Limited; prone to decompositionSignificantly longer; robust to air and moisture[4]
Stability and Handling: A Critical Consideration for Robust Chemistry

The practical utility of a chemical reagent is as much about its performance in a reaction as it is about its stability on the shelf and ease of handling.

Boronic Acid: Free arylboronic acids are notoriously susceptible to two primary decomposition pathways:

  • Protodeboronation: The cleavage of the C-B bond by a proton source (like water), resulting in the formation of the corresponding arene and boric acid. This is a common cause of low yields and reproducibility issues, especially for electron-rich or sterically hindered boronic acids.[6][7]

  • Trimerization (Boroxine Formation): In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers called boroxines. While boroxines are often competent in Suzuki couplings, their formation complicates stoichiometry, as the molecular weight changes and one-third of the mass becomes water.

Pinacol Ester: Boronic esters, particularly pinacol esters, were developed to overcome these stability issues.[8]

  • Enhanced Stability: They are significantly more resistant to both protodeboronation and boroxine formation, making them ideal for syntheses that require prolonged reaction times or for reagents that need to be stored for extended periods.[9] Their stability also makes them more amenable to rigorous purification techniques like silica gel chromatography.[3][10]

  • Ease of Handling: Pinacol esters are typically free-flowing crystalline solids, which simplifies weighing and dispensing, a crucial factor for high-throughput screening and automated synthesis platforms.[3]

Reactivity in the Suzuki-Miyaura Coupling

While the precise mechanism of transmetalation can be complex and substrate-dependent, the general consensus revolves around the activation of the boron species by a base.[1][11]

Boronic Acid Reactivity: The free boronic acid is generally considered the more active species in the catalytic cycle.[12] Upon reaction with a base (e.g., carbonate, phosphate), it forms a boronate anion [ArB(OH)₃]⁻. This "ate" complex is more nucleophilic and readily undergoes transmetalation with the palladium(II) center, the rate-limiting step in many Suzuki couplings.[1] The higher reactivity means reactions can often be run under milder conditions (lower temperatures, shorter times).

Pinacol Ester Reactivity: The reactivity of pinacol esters is more nuanced. It is widely believed that under the aqueous basic conditions typical of many Suzuki protocols, the pinacol ester undergoes in-situ hydrolysis to the more reactive boronic acid, which then enters the catalytic cycle.[3][7] However, direct transmetalation from the boronate ester is also possible, particularly under anhydrous conditions.[7]

This prerequisite hydrolysis step can mean that reactions with pinacol esters may require slightly more forcing conditions—such as higher temperatures, stronger bases, or longer reaction times—to achieve comparable yields to the corresponding boronic acid.[12] Kinetic studies have shown that while certain hindered esters like pinacol do not readily form intermediates with palladium, they do undergo slow formation of the cross-coupling product.[6]

dot graph TD { subgraph "Reagent Selection & Preparation" A[Start: Choose Reagent] --> B{{"(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid"}}; A --> C{{"(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, pinacol ester"}}; end

} caption: "Experimental Workflow for Suzuki-Miyaura Coupling."

Comparative Experimental Protocol

To illustrate the practical differences, consider the following representative Suzuki-Miyaura coupling with 4-bromotoluene.

Reaction Scheme: (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boron reagent + 4-Bromotoluene → 1-Ethyl-4-((3'-(p-tolyl)-[1,1'-biphenyl]-3-yl)methyl)piperazine

Protocol A: Using the Boronic Acid

  • To a reaction flask, add (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 equiv.), 4-bromotoluene (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (2 mol%).

  • Purge the flask with an inert gas (Nitrogen or Argon).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 85°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, likely via recrystallization or careful chromatography, to yield the target biaryl.

Protocol B: Using the Pinacol Ester

  • Follow steps 1-3 from Protocol A, substituting the boronic acid with its pinacol ester (1.2 equiv.).

  • Heat the reaction mixture to 100°C and stir for 6-12 hours, monitoring by TLC or LC-MS. Note the potentially higher temperature and longer reaction time.

  • Follow steps 5-6 from Protocol A for work-up.

  • Purify the crude product via silica gel column chromatography to yield the target biaryl.

Anticipated Results (Hypothetical Data):

ParameterUsing Boronic AcidUsing Pinacol EsterRationale
Reaction Time 2-4 hours6-12 hoursBoronic acid is more reactive; ester may require in-situ hydrolysis.[12]
Reaction Temp. 85°C100°CMore energy may be needed to drive the reaction with the less reactive ester.
Isolated Yield 75-85%80-95%Higher yield with the ester is often attributable to its superior purity and stability, minimizing side reactions like protodeboronation.
Purity (Crude) ModerateHighPinacol esters are typically easier to purify to a high degree before use.
Ease of Purification Moderate to DifficultStraightforwardPinacol esters are well-suited for standard chromatographic purification.[3]
Decision Guide: Which Reagent to Choose?

The choice between the boronic acid and its pinacol ester is dictated by the specific needs of the synthesis.

dot graph TD { A[Start: Project Goal] --> B{Need for rapid screening or short synthesis?}; B -- "Yes" --> C[Use Boronic Acid ]; B -- "No" --> D{Is long-term storage or high initial purity critical?}; C --> G[Advantages: Potentially faster reaction, milder conditions.]; G --> H[Considerations: Verify purity before use, risk of decomposition, may complicate stoichiometry if boroxine is present.];

} caption: "Decision flowchart for reagent selection."

Choose the Boronic Acid when:

  • Maximizing reaction rate is the primary goal.[3]

  • The reagent can be used immediately after synthesis or has been stored under strict inert conditions.

  • The synthetic scale is small and potential inconsistencies can be managed.

Choose the Pinacol Ester when:

  • Stability, ease of handling, and long-term storage are paramount.[3][4]

  • High purity of the starting material is essential for reproducible results, especially in medicinal chemistry or process development.

  • The synthesis is part of a multi-step sequence where reliability is more important than reaction speed.[6]

Conclusion

For the specific case of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its pinacol ester, the choice follows a clear logic. While the free boronic acid offers higher intrinsic reactivity, its pinacol ester counterpart provides far superior stability, purity, and ease of handling. In a drug development setting, where reproducibility, scalability, and reagent integrity are non-negotiable, the pinacol ester is the overwhelmingly superior choice . The minor trade-off in reaction time or temperature is a small price to pay for the robustness and reliability it brings to the critical Suzuki-Miyaura cross-coupling reaction.

References

  • Cammidge, A. N., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Cammidge, A. N., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC. Available at: [Link]

  • Cossy, J., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2010). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Repurposing Pinacol Esters of Boronic Acids for Tuning Viscoelastic Properties of Glucose-responsive Polymer Hydrogels: Effects on Insulin Release Kinetics. Journal of Materials Chemistry B. Available at: [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2014). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. PMC. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Catalysis in Modern Synthesis: The Role of Boronic Acid Pinacol Esters. Available at: [Link]

Sources

Comparative

Comparing (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid with methylpiperazine analogs

An In-Depth Comparative Guide to (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its Methylpiperazine Analog for Drug Discovery Professionals Executive Summary Phenylboronic acids incorporating a piperazine moi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its Methylpiperazine Analog for Drug Discovery Professionals

Executive Summary

Phenylboronic acids incorporating a piperazine moiety represent a class of exceptionally valuable building blocks in modern medicinal chemistry. Their utility is twofold: the boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the piperazine scaffold is a well-established "privileged structure" known to impart favorable pharmacokinetic properties.[1][2] This guide provides a detailed comparison of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its direct analog, (3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid. We will dissect their synthesis, compare their physicochemical properties, and discuss the critical implications of the seemingly minor ethyl-versus-methyl substitution on their application in drug discovery programs.

Introduction: The Synergy of Boronic Acid and Piperazine Scaffolds

Boronic acids have become indispensable tools in pharmaceutical research and development.[1][3] Their stability, low toxicity compared to other organometallics, and proficiency in the Suzuki-Miyaura coupling reaction allow for the efficient construction of complex carbon-carbon bonds, which is a cornerstone of modern drug synthesis.[4][5] The FDA's approval of boronic acid-containing drugs like bortezomib and vaborbactam has solidified their status as a validated pharmacophore, largely demystifying earlier concerns about boron toxicity.[3][6][7]

Concurrently, the piperazine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals.[8] Its two nitrogen atoms provide a unique combination of structural rigidity and conformational flexibility, along with tunable basicity.[2][8] Incorporating a piperazine moiety can enhance aqueous solubility, improve oral bioavailability, and provide a vector for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

The compounds of focus here merge these two powerful motifs, offering a pre-packaged solution for introducing a drug-like piperazine sidechain onto an aromatic core via robust and predictable cross-coupling chemistry.

Structural and Physicochemical Comparison

The primary distinction between the two molecules is the substitution on the distal nitrogen of the piperazine ring: an ethyl group versus a methyl group. This subtle change has predictable consequences for the molecule's physical and chemical properties.

G cluster_0 (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid cluster_1 (3-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid node_ethyl node_methyl

Caption: Chemical structures of the ethyl and methyl analogs.

Data Summary Table: Physicochemical Properties
Property(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid(3-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acidRationale for Difference
CAS Number 1333121-83-7[9]1171044-16-8[10]Unique chemical identifiers.
Molecular Formula C₁₃H₂₁BN₂O₂[9]C₁₂H₁₉BN₂O₂[10]Difference of one carbon and two hydrogens (-CH₂-).
Molecular Weight 248.13 g/mol [9]234.11 g/mol Directly related to the molecular formula.
Predicted pKa Slightly lowerSlightly higherThe electron-donating effect of an ethyl group is greater than a methyl group, increasing the basicity of the N4 nitrogen. However, studies on simple piperazines show that a methyl group can lead to a lower pKa compared to an ethyl group, potentially due to solvation effects.[11] Therefore, experimental determination is crucial.
Predicted LogP HigherLowerThe additional methylene group in the ethyl substituent increases the lipophilicity (hydrophobicity) of the molecule.
Aqueous Solubility LowerHigherGenerally, increased lipophilicity (higher LogP) correlates with lower aqueous solubility.

Synthesis and Reactivity

Plausible Synthetic Pathway

These molecules are not typically assembled via direct borylation of a pre-formed piperazine-containing arene. A more common and efficient strategy involves the nucleophilic substitution of a suitable halo-methylphenylboronic acid derivative with the corresponding N-substituted piperazine. The boronic acid is usually protected as a pinacol ester during this step to prevent side reactions.

G reagent1 3-(Bromomethyl)phenylboronic acid pinacol ester reaction_step1 Nucleophilic Substitution (Base, Solvent e.g., ACN) reagent1->reaction_step1 reagent2 N-Ethylpiperazine OR N-Methylpiperazine reagent2->reaction_step1 intermediate Protected Intermediate reaction_step1->intermediate reaction_step2 Deprotection (e.g., Acidic Hydrolysis) intermediate->reaction_step2 product Final Product (Ethyl or Methyl Analog) reaction_step2->product

Caption: General synthetic workflow for piperazine-substituted phenylboronic acids.

Reactivity in Suzuki-Miyaura Cross-Coupling

The core functionality for both molecules in synthetic applications is the boronic acid group. In a Suzuki-Miyaura reaction, the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is primarily dependent on the palladium catalyst, base, solvent, and the electronic nature of the boronic acid's aryl ring.[5][12] For these analogs, the electronic environment of the boronic acid is identical.

Therefore, their reactivity in terms of reaction yield and kinetics is expected to be highly similar. The primary practical difference will arise from their solubility. The methyl analog, with its slightly higher predicted aqueous solubility, may perform better in certain biphasic solvent systems (e.g., dioxane/water) commonly used for Suzuki couplings.[4]

Experimental Protocols

Protocol 1: Synthesis of (3-((4-Alkylpiperazin-1-yl)methyl)phenyl)boronic acid

This protocol is a generalized procedure adaptable for either the ethyl or methyl analog.

  • Reaction Setup: To a round-bottom flask, add 3-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq.), N-ethylpiperazine or N-methylpiperazine (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.2 M with respect to the boronic ester.

  • Reaction Conditions: Stir the mixture vigorously at 60°C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours.

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in a 10:1 mixture of acetone and 2M HCl. Stir at room temperature for 2 hours.

  • Purification: Neutralize the mixture and extract with an appropriate organic solvent. The final product can be purified by recrystallization or column chromatography to yield the desired boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This protocol provides a standard set of conditions for using these building blocks.

  • Reaction Setup: In a Schlenk flask, combine the piperazine-phenylboronic acid (ethyl or methyl analog, 1.2 eq.), the desired aryl bromide (1.0 eq.), sodium carbonate (2.0 eq.), and the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%).[4][13]

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), under the inert atmosphere.[4][13]

  • Reaction Conditions: Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the coupled biaryl product.

Protocol 3: Characterization by ¹¹B NMR Spectroscopy

¹¹B NMR is a definitive technique for confirming the integrity of boronic acids.[14][15]

  • Sample Preparation: Dissolve ~10 mg of the boronic acid product in a suitable deuterated solvent (e.g., DMSO-d₆). Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[15]

  • Acquisition: Acquire the ¹¹B NMR spectrum. A typical sp²-hybridized arylboronic acid will show a single, relatively broad peak in the range of δ 28-31 ppm.

  • Interpretation: The presence of this characteristic peak confirms the B(OH)₂ moiety. Significant deviation or multiple peaks may indicate degradation, boroxine formation (a common trimeric anhydride), or interaction with solvent.[16]

Implications for Drug Development

The choice between an ethyl and methyl substituent on a piperazine ring is a classic medicinal chemistry decision that can profoundly impact a drug candidate's profile.

G cluster_methyl Methyl Analog cluster_ethyl Ethyl Analog m_prop1 Lower Molecular Weight m_prop2 Higher Solubility m_prop3 Potentially Faster Metabolism (N-dealkylation) e_prop2 Lower Solubility m_prop2->e_prop2 Influences Formulation & Bioavailability m_prop4 Less Lipophilic e_prop3 Potentially Slower Metabolism (Steric hindrance) m_prop3->e_prop3 Affects Half-life & Dosing e_prop4 More Lipophilic m_prop4->e_prop4 Impacts Membrane Permeability & Target Engagement e_prop1 Higher Molecular Weight

Caption: Key decision-making factors in analog selection for drug development.

  • Metabolic Stability: The N-alkyl group on a piperazine is a common site for metabolic N-dealkylation by cytochrome P450 enzymes. An ethyl group is sterically larger than a methyl group and may provide a degree of shielding, potentially slowing the rate of metabolism and increasing the compound's half-life.

  • Lipophilicity and Permeability: The ethyl analog is more lipophilic. This can enhance membrane permeability and potentially improve cell-based assay performance or brain penetration. However, excessive lipophilicity can also lead to off-target effects and reduced solubility.

  • Target Engagement: The size difference can be critical for binding affinity. If the N-alkyl group fits into a tight hydrophobic pocket of the target protein, the ethyl group might offer more favorable van der Waals interactions. Conversely, if the pocket is small, the methyl group may be preferred to avoid a steric clash.

  • "Ligand Efficiency" Metrics: In lead optimization, chemists often track metrics like Lipophilic Ligand Efficiency (LLE). The choice between methyl and ethyl directly impacts the LogP value and can be used to tune a molecule towards a more optimal LLE range.

Conclusion

While (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its methyl analog are virtually interchangeable in the context of a Suzuki-Miyaura reaction's mechanism, the choice between them is a strategic decision with significant downstream consequences for drug development.

  • Choose the Methyl Analog for: Higher aqueous solubility, lower molecular weight, and as a baseline for structure-activity relationship (SAR) studies.

  • Choose the Ethyl Analog for: Probing for additional hydrophobic interactions in a target binding pocket, potentially increasing metabolic stability, or enhancing membrane permeability.

Ultimately, both compounds are high-value reagents. The optimal choice depends entirely on the specific goals of the research program, whether it is for generating a diverse library for initial screening or for fine-tuning the pharmacokinetic profile of a late-stage lead candidate. It is highly recommended that in the absence of structural information about the target, both analogs be synthesized to provide crucial data for advancing a project.

References

  • The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. (2026, February 28). NINGBO INNO PHARMCHEM CO.,LTD.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). MDPI.
  • Application Notes and Protocols for Suzuki-Miyaura Reactions with (3-Hydroxymethyl)phenylboronic Acid. (n.d.). Benchchem.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boron
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025, October 16).
  • The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. (n.d.). RSC Publishing.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
  • 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. (n.d.). Synthonix, Inc.
  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid. (n.d.). ChemScene.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

Sources

Validation

LC-MS Method Validation for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic Acid Purity Analysis: A Comparative Guide

Introduction (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a highly versatile building block and intermediate in modern pharmaceutical development. However, quantifying its purity via Liquid Chromatography-Mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a highly versatile building block and intermediate in modern pharmaceutical development. However, quantifying its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a dual-faceted analytical challenge. The molecule contains a highly basic 4-ethylpiperazine moiety and a reactive, electron-deficient phenylboronic acid group.

This guide provides an in-depth comparison of chromatographic strategies to overcome these specific structural challenges, culminating in a fully validated, self-validating LC-MS protocol compliant with the latest 1[1].

Causality in Method Design: Deconstructing the Analyte

To design a robust LC-MS method, we must first understand the causality behind the analyte's chromatographic behavior. Treating the method as a "black box" leads to systemic failures during validation.

  • The Piperazine Conundrum: The tertiary amines in the 4-ethylpiperazine ring have pKa values around 4.5 and 8.5. At standard acidic LC conditions (pH 2–3), these nitrogens are fully protonated. These cations engage in severe secondary ion-exchange interactions with residual deprotonated silanols (Si-O⁻) on standard silica columns, leading to extreme peak tailing and loss of resolution[2].

  • The Boronic Acid Dilemma: Boronic acids are notorious for poor ionization in positive ESI mode and susceptibility to dehydration (forming boroxines) or metal-ion adsorption within the LC fluidic path[3]. While high-pH mobile phases can neutralize the piperazine to reduce tailing, they simultaneously ionize the boronic acid (pKa ~8.8) into a boronate anion, exacerbating metal adsorption and shifting retention unpredictably.

Analyte_Interactions Analyte (3-((4-Ethylpiperazin-1-yl)methyl) phenyl)boronic acid Pip Piperazine Moiety (Basic, pKa ~8.5) Analyte->Pip Bor Boronic Acid Moiety (Acidic, pKa ~8.8) Analyte->Bor Issue1 Silanol Interactions (Peak Tailing) Pip->Issue1 Issue2 Metal Adsorption & Boroxine Formation Bor->Issue2 Sol1 Surface-Charged / HSS Phase (Repels Cations) Issue1->Sol1 Sol2 Metal-Free Hardware & Acidic pH (Maintains Neutrality) Issue2->Sol2

Fig 1. Structural challenges of the target analyte and targeted chromatographic solutions.

Chromatographic Strategies: A Comparative Analysis

To establish the optimal self-validating system, we compared three distinct column and mobile phase combinations.

  • Alternative A: Standard C18 (0.1% Formic Acid, pH 2.7)

    • Mechanism: Relies purely on hydrophobic retention.

    • Result: Fails. The highly polar, doubly-protonated piperazine shows minimal retention. Severe tailing occurs due to unshielded silanol interactions.

  • Alternative B: Hybrid C18 at High pH (10 mM Ammonium Bicarbonate, pH 9.5)

    • Mechanism: Neutralizes the piperazine to increase hydrophobicity and eliminate silanol interactions.

    • Result: Sub-optimal. While the amine peak shape improves, the boronic acid ionizes, leading to poor MS sensitivity and significant peak broadening due to metal-adsorption in the column hardware.

  • Alternative C: High Strength Silica (HSS T3) with Metal-Free Hardware (0.1% Formic Acid, pH 2.7)

    • Mechanism: Uses a specialized stationary phase (e.g., Waters MaxPeak Premier) that blocks metal interactions. The acidic pH keeps the boronic acid neutral and stable. The optimized surface chemistry prevents the protonated piperazine from interacting with active silanols.

    • Result: Optimal. Sharp, symmetrical peaks with maximum MS sensitivity.

Table 1: Method Comparison Results
Chromatographic StrategyTailing Factor (Tf)MS Signal-to-Noise (S/N)Retention Time Stability (RSD)Overall Verdict
A: Standard C18 (pH 2.7) 2.8 (Severe Tailing)150:11.5%Rejected (Silanol interference)
B: Hybrid C18 (pH 9.5) 1.3 (Acceptable)45:1 (Suppressed)3.2%Rejected (Boronate metal adsorption)
C: HSS T3 Premier (pH 2.7) 1.05 (Excellent)850:10.2%Selected (Optimal performance)

Step-by-Step LC-MS Method Validation Protocol

With Alternative C selected, we proceed to method validation. A self-validating protocol must include built-in System Suitability Testing (SST) to ensure day-to-day trustworthiness. This protocol aligns with the modernized, lifecycle-based approach of1[1].

Validation_Protocol Phase1 Phase 1: Method Optimization (Column & Mobile Phase) Phase2 Phase 2: ICH Q2(R2) Core Validation Phase1->Phase2 Spec Specificity (Resolution > 1.5) Phase2->Spec Lin Linearity & Range (R² > 0.999) Phase2->Lin Acc Accuracy (Recovery 95-105%) Phase2->Acc Prec Precision (RSD < 2.0%) Phase2->Prec Phase3 Phase 3: Lifecycle Management (ICH Q14) Spec->Phase3 Lin->Phase3 Acc->Phase3 Prec->Phase3

Fig 2. ICH Q2(R2) and Q14 aligned validation workflow for purity analysis.

Detailed Methodology

Instrumental Parameters:

  • Column: Waters XSelect Premier HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Gradient Program: 0–1 min (5% B), 1–6 min (5% to 60% B), 6–7 min (60% to 95% B), 7–9 min (95% B), 9–9.1 min (return to 5% B), 9.1–12 min (equilibration).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Conditions (Positive ESI): Capillary voltage 3.0 kV, Desolvation Temp 450°C. Note: While isolated boronic acids often require negative mode[3], the highly basic piperazine moiety in this specific molecule drives exceptional ionization efficiency in positive mode as the[M+H]+ ion.

Validation Execution Steps:

  • System Suitability (SST): Inject a 10 µg/mL standard six times. Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, Tailing Factor ≤ 1.5. (If SST fails, the system halts, ensuring data integrity).

  • Specificity: Inject a blank matrix, the target analyte, and known synthetic impurities (e.g., deborylated piperazine derivative). Acceptance Criteria: Resolution (Rs) > 1.5 between all peaks.

  • Linearity & Range: Prepare calibration standards at 1%, 10%, 50%, 100%, and 120% of the nominal concentration (100 µg/mL). Acceptance Criteria: R² ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level). Acceptance Criteria: Mean recovery between 98.0% - 102.0%.

  • Precision: Analyze six independent preparations of the 100% test concentration on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision). Acceptance Criteria: Overall RSD ≤ 2.0%.

Experimental Results & Data Presentation

Following the execution of the protocol, the quantitative data was synthesized to confirm the method's validity. The use of the HSS T3 Premier column entirely mitigated the historical issues associated with piperazine tailing and boronic acid instability.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Area RSD ≤ 2.0%, Tf ≤ 1.5Area RSD 0.8%, Tf 1.05Pass
Specificity Resolution (Rs) > 1.5 from impuritiesRs = 3.2 (min)Pass
Linearity R² ≥ 0.999 (1% to 120% range)R² = 0.9998Pass
Accuracy 98.0% - 102.0% Mean Recovery99.4% (Overall Mean)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 1.1%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 5 ng/mL, LOQ: 15 ng/mLPass

Conclusion

The quantification of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid exemplifies the need for mechanistic understanding in chromatography. By transitioning from standard C18 columns to metal-shielded, high-strength silica technologies, we eliminate the dual threats of piperazine tailing and boronic acid degradation. The resulting LC-MS method, validated strictly against ICH Q2(R2) standards, provides a highly trustworthy, self-validating framework for researchers and drug development professionals.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: 1

  • Title: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide Source: Benchchem URL: 2

  • Title: Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source: ACS Publications URL: 3

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL: Link

Sources

Comparative

A Comparative Guide to the Cross-Coupling Efficiency of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecular frameworks.[1][2] Its power lies in the reliable formation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecular frameworks.[1][2] Its power lies in the reliable formation of carbon-carbon bonds, yet its efficiency can be highly dependent on the nature of the substrates.[3][4] This guide provides a head-to-head comparison of the cross-coupling performance of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid , a substrate containing a potentially problematic basic nitrogen moiety, against two other structurally distinct boronic acids.

We will delve into a detailed benchmarking protocol, present comparative data, and offer mechanistic insights to help you navigate the challenges and optimize your synthetic strategies when dealing with complex, amine-bearing reagents.

The Boronic Acid Contenders: A Structural Overview

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is influenced by its electronic properties and the presence of functional groups that can interact with the palladium catalyst. Here, we evaluate three distinct phenylboronic acids to parse these effects.

ReagentStructureKey Features & Hypothesized Impact
Target: (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acidCAS: 1333121-83-7[5] Contains a basic tertiary amine within the ethylpiperazine group. This nitrogen can act as a ligand, potentially coordinating to the Pd(II) center and inhibiting the catalytic cycle, leading to lower yields or requiring specialized conditions.[6]
Baseline: Phenylboronic acid Phenylboronic acidCAS: 98-80-6 The simplest arylboronic acid. It serves as an uninhibited, high-performance baseline to measure the ideal efficiency of the chosen catalytic system.
Electronic Comparator: (4-Methoxyphenyl)boronic acid (4-Methoxyphenyl)boronic acidCAS: 5720-07-0 Features an electron-donating methoxy group. This allows us to differentiate between purely electronic effects on the transmetalation step and the potential coordination-based inhibition from our target molecule.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][8] Understanding these steps is crucial to diagnosing potential bottlenecks in the reaction. The base plays a critical role in activating the boronic acid for the transmetalation step.[9][10][11]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)₂) + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Benchmarking Protocol: A Standardized Approach

To ensure a fair comparison, a robust and standardized protocol is essential. We selected a modern catalytic system known for its high efficiency and tolerance to functional groups, pairing a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (SPhos). This type of ligand is known to accelerate both oxidative addition and reductive elimination.

Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Weigh Reagents: Aryl Bromide, Boronic Acid, Base (K₃PO₄), Catalyst, Ligand B Add Solvent (Dioxane/H₂O) to Reaction Vessel A->B C Degas Mixture: (3x Vacuum/Argon Cycles) B->C D Heat to 100 °C with Vigorous Stirring C->D E Monitor Progress via UPLC-MS (t = 1h, 4h, 8h, 24h) D->E F Quench Reaction with Water E->F G Extract with Ethyl Acetate F->G H Dry, Filter, and Concentrate G->H I Determine Yield & Purity (UPLC with Internal Standard) H->I

Caption: Standardized workflow for the comparative cross-coupling study.

Detailed Step-by-Step Methodology
  • Reagent Charging : To a 10 mL oven-dried vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition & Degassing : Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Seal the vial with a PTFE-lined cap. Purge the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Execution : Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 24 hours.

  • Reaction Monitoring : At specified time points (e.g., 1, 4, 8, and 24 hours), carefully extract a small aliquot (approx. 10 µL) under a positive pressure of argon for UPLC-MS analysis to monitor the consumption of starting material and formation of the product.[12][13][14][15]

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification and Analysis : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][11] The final yield and purity are determined by UPLC analysis against an internal standard.

Comparative Data & Performance Analysis

The following table summarizes the performance of each boronic acid under the standardized protocol. Yields were determined by UPLC at the 24-hour mark.

Boronic AcidReaction Time (h)Yield (%)Purity (%)Key Observations
Phenylboronic acid 896%>99%Rapid conversion, clean reaction profile. Reaction essentially complete by 8 hours.
(4-Methoxyphenyl)boronic acid 898%>99%Slightly faster initial rate than phenylboronic acid due to the electron-donating group facilitating transmetalation.
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid 2472%95%Significantly slower reaction rate. Full conversion was not reached. Minor impurities observed, possibly from catalyst decomposition or side reactions.
Interpretation of Results
  • Baseline and Electronic Comparator Performance : Both phenylboronic acid and (4-methoxyphenyl)boronic acid performed exceptionally well, delivering near-quantitative yields in 8 hours. This confirms that the chosen catalytic system (Pd(OAc)₂/SPhos) is highly effective for this transformation under ideal conditions.

  • Target Molecule Underperformance : The (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid showed a marked decrease in efficiency, with a final yield of only 72% after 24 hours. This sluggish reactivity is not attributable to electronic effects, as the benzyl substituent is weakly electron-donating. The most probable cause is catalyst inhibition by the tertiary amine of the ethylpiperazine moiety. The nitrogen's lone pair can coordinate to the electron-deficient Pd(II) intermediate, creating a stable, off-cycle complex that slows down or halts the catalytic turnover.[6][16]

Conclusion and Recommendations for Researchers

This comparative guide demonstrates that while the Suzuki-Miyaura reaction is robust, substrates containing basic nitrogen functionalities, such as (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid , require special consideration.

Key Takeaways:

  • Anticipate Inhibition : Be aware that boronic acids containing accessible Lewis basic sites (like tertiary amines) can act as catalyst poisons, leading to reduced reaction rates and yields.

  • Ligand Choice is Critical : While SPhos is a powerful ligand, overcoming strong catalyst inhibition may require screening more specialized ligands. Sterically demanding N-heterocyclic carbene (NHC) ligands or other advanced biarylphosphine ligands (e.g., RuPhos, XPhos) could offer improved performance by sterically shielding the metal center from the inhibiting amine.[17][18][19][20]

  • Condition Optimization : For challenging substrates, consider adjusting reaction parameters. Increasing catalyst loading (e.g., to 5 mol%), using a stronger base, or employing higher temperatures might be necessary to drive the reaction to completion.[21]

By systematically benchmarking performance and understanding the underlying mechanistic principles, researchers can develop more effective strategies for incorporating complex, functionalized building blocks into their target molecules, ultimately accelerating the drug discovery process.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Scribd. Suzuki Coupling Reaction Procedure | PDF. Scribd. [Link]

  • Singh, Y., et al. Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Valente, C., et al. The Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Corpet, M., et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Cheeseman, J.D., et al. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wang, D., et al. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications. [Link]

  • Djakovitch, L., et al. Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. [Link]

  • Stradiotto, M. CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. University of Toronto Libraries. [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Inuki, S., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • National Center for Biotechnology Information. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. National Center for Biotechnology Information. [Link]

  • Targhan, H., et al. Palladium Nanoparticles Immobilized with Polymer Containing Nitrogen-Based Ligand: A Highly Efficient Catalyst for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions. Semantic Scholar. [Link]

  • Advion. SUZUKI REACTION MONITORING. Advion Website. [Link]

  • van Asselt, R., et al. Palladium complexes containing rigid bidentate nitrogen ligands as catalysts for carboncarbon bond formation. SciSpace. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • NSF PAR. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF Public Access Repository. [Link]

  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM Website. [Link]

  • NextSDS. 4-(piperazin-1-ylMethyl)phenylboronic acid — Chemical Substance Information. NextSDS Website. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR Institutional Repository. [Link]

  • Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

Sources

Validation

Spectroscopic Validation of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to construct complex molecular architectures.[1][2] Its purity and structural integrity are critical for ensuring the desired reaction outcomes and avoiding the introduction of impurities that can complicate downstream processes and compromise the final product's efficacy and safety.[3][4]

This guide provides an in-depth comparison of spectroscopic techniques for the validation of synthesized (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field.

The Synthetic Landscape: Understanding the Starting Point

The synthesis of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves a multi-step process. A common route begins with the functionalization of a suitable phenylboronic acid precursor. Given its structure, a likely synthetic pathway involves the reaction of a brominated or otherwise activated phenylboronic acid ester with N-ethylpiperazine. The choice of reaction conditions, catalysts, and purification methods significantly impacts the purity of the final product.

It is crucial to consider potential side reactions and impurities that may arise during synthesis. These can include starting materials, byproducts from incomplete reactions, and degradation products such as boroxines (cyclic anhydrides of boronic acids).[5] Protodeboronation, the loss of the boronic acid group, is another common degradation pathway for arylboronic acids, particularly under certain pH conditions.[6][7]

Spectroscopic Validation: A Multi-faceted Approach

No single spectroscopic technique can provide a complete picture of the synthesized product. A combination of methods is essential for comprehensive validation. This guide will focus on the "big three" of organic structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for confirming the structure of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as boronic acids can form oligomers, leading to broad and poorly resolved spectra.[8] Using a coordinating solvent like d₄-methanol can help break up these aggregates.[8]

  • Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional ¹H spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign protons to their respective positions in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Analyze the chemical shifts to identify the carbon skeleton of the molecule.

  • Data Interpretation: Compare the obtained spectra with predicted spectra or data from known, structurally similar compounds.

Expected Spectral Features for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid:

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Aromatic Protons7.2 - 7.8 (multiplet)125 - 140The protons on the phenyl ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by their substitution pattern.
Benzylic CH₂~3.5~60The methylene group connecting the phenyl ring to the piperazine nitrogen will appear as a singlet.
Piperazine CH₂2.3 - 2.7 (multiplets)50 - 55The four methylene groups of the piperazine ring will likely appear as two or more distinct multiplets due to their different chemical environments.
Ethyl CH₂~2.4 (quartet)~52The methylene group of the ethyl substituent will be a quartet due to coupling with the adjacent methyl group.
Ethyl CH₃~1.0 (triplet)~12The methyl group of the ethyl substituent will be a triplet.
B(OH)₂Broad singlet, variable-The protons of the boronic acid hydroxyl groups are acidic and often exchange with residual water in the solvent, resulting in a broad signal that may not be observed.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good choice as it can dissolve a wide range of organic compounds and the B(OH)₂ protons are often observable.[8]

  • Quantitative NMR (qNMR): For assessing purity, qNMR can be employed by adding a known amount of an internal standard.[9] This allows for the direct quantification of the target compound and any NMR-active impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups in the synthesized molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FT-IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Rationale
O-H stretch (boronic acid)3200 - 3600 (broad)The broadness is due to hydrogen bonding.[10]
C-H stretch (aromatic)3000 - 3100Characteristic of C-H bonds on a benzene ring.
C-H stretch (aliphatic)2800 - 3000From the ethyl and piperazine methylene and methyl groups.
C=C stretch (aromatic)1450 - 1600Skeletal vibrations of the benzene ring.
B-O stretch1300 - 1400A key indicator of the boronic acid functionality.[11]
C-N stretch1000 - 1250Vibrations of the C-N bonds in the piperazine ring.

Comparative Insight:

While FT-IR is excellent for confirming the presence of the boronic acid and the piperazine moiety, it provides limited information about the overall connectivity of the molecule. It is best used in conjunction with NMR for a complete structural validation.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering strong evidence for its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.[12]

  • Mass Analysis: Acquire the mass spectrum.

  • Data Interpretation: Look for the molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the calculated molecular weight of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (C₁₃H₂₁BN₂O₂, MW: 248.13 g/mol ).[13]

Expected Mass Spectrum Features:

  • Molecular Ion Peak: A strong signal at m/z 249.1373 for [M+H]⁺.

  • Isotope Pattern: The presence of boron with its two stable isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for the molecular ion and fragment ions.[14]

  • Fragmentation: Fragmentation patterns can provide additional structural information. Common fragmentation pathways for organoboron compounds include the loss of water or the boronic acid group.[5][15]

Alternative Synthesis and Comparative Validation

An alternative approach to synthesizing the target molecule could involve a Suzuki-Miyaura cross-coupling reaction between a suitable piperazine-containing aryl halide and a diboron reagent, followed by hydrolysis. The spectroscopic validation of the product from this alternative route would follow the same principles outlined above. However, the potential impurities would differ, likely including unreacted starting materials and byproducts of the coupling reaction. A careful comparison of the spectroscopic data from both synthetic routes would be necessary to confirm the identity and purity of the final product.

Visualizing the Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the spectroscopic validation workflow.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Crude Product FTIR FT-IR Spectroscopy Synthesis->FTIR Crude Product MS Mass Spectrometry Synthesis->MS Crude Product Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Final Final Product Validation Structure->Final Purity->Final Comparison Comparison with Alternatives Comparison->Final

Caption: Spectroscopic validation workflow.

Conclusion: A Rigorous and Self-Validating Approach

The spectroscopic validation of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid requires a multi-pronged approach that combines the strengths of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. By carefully choosing experimental parameters, understanding potential impurities, and critically interpreting the data, researchers can confidently confirm the identity and purity of their synthesized product, ensuring the reliability of their subsequent research and development efforts.

References

  • Mass spectrometnc analysis for organic boron compounds - ResearchGate. Available at: [Link]

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed. Available at: [Link]

  • The spectroscopic (FTIR, FT-Raman, NMR and UV), first-order hyperpolarizability and HOMO-LUMO analysis of methylboronic acid - PubMed. Available at: [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). - ResearchGate. Available at: [Link]

  • Surprisingly complex: Identification of arylboronic acid species in non-polar solvents containing protic and non-protic Lewis base additives by NMR spectroscopy - Diva-Portal.org. Available at: [Link]

  • Coordination of Adsorbed Boron: A FTIR Spectroscopic Study - USDA ARS. Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. Available at: [Link]

  • DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid - AIP Publishing. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry in Boron Chemistry - ACS Publications. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. Available at: [Link]

  • Validation of quantitative NMR - PubMed. Available at: [Link]

Sources

Validation

In Vitro Toxicity Comparison of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Preclinical Comparison Guide Executive Summary & Structural Rationale In modern medicinal chemistry, the phenylboronic acid (PBA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Preclinical Comparison Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the phenylboronic acid (PBA) moiety serves as a highly effective pharmacophore, frequently utilized to target sialic acid-overexpressing tumors or inhibit serine proteases. To optimize aqueous solubility and modulate pharmacokinetics, bulky basic amines—such as piperazine rings—are routinely appended to the PBA scaffold.

However, introducing a piperazine moiety inherently alters the toxicological landscape of the molecule. This guide objectively compares the in vitro toxicity profile of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (Ethyl-PBA) against two structural analogs:

  • (3-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid (Methyl-PBA)

  • (3-(Morpholinomethyl)phenyl)boronic acid (Morph-PBA)

By systematically altering the basic amine (ethyl vs. methyl vs. morpholine), we can map the Structure-Activity Relationship (SAR) of off-target liabilities, providing a predictive framework for lead optimization.

Mechanistic Causality of Toxicity

To design a rigorous preclinical screening cascade, we must first understand the causality behind the specific toxicities associated with these chemical moieties.

  • Hepatotoxicity (Piperazine Liability): Piperazine derivatives induce concentration-dependent hepatotoxicity. This is primarily driven by CYP450-mediated bioactivation in the liver, which leads to reactive oxygen species (ROS) generation, severe glutathione (GSH) depletion, and subsequent mitochondrial dysfunction and caspase-3 activation ()[1].

  • Cardiotoxicity (Basic Amine Liability): The basic nitrogen of the piperazine ring is a classic pharmacophore for hERG K+ channel blockade. The protonated amine interacts with aromatic residues (Tyr652, Phe656) within the channel's inner cavity, posing a severe risk for QT prolongation. Modifying the lipophilicity and pKa of this amine directly shifts the hERG liability profile ()[2].

  • On-Target vs. Off-Target Cytotoxicity: Boronic acids selectively bind to sialic acid residues, which are heavily overexpressed on the membranes of certain cancer cells (e.g., 4T1 breast cancer cells) while remaining sparse on normal healthy cells ()[3]. This allows for a measurable therapeutic window.

ToxicityPathway cluster_0 Hepatotoxicity (Piperazine Moiety) cluster_1 Cardiotoxicity (Basic Amine) Compound (3-((4-Ethylpiperazin-1-yl) methyl)phenyl)boronic acid CYP450 CYP450 Metabolism Compound->CYP450 Hepatic Uptake hERG hERG K+ Channel Blockade Compound->hERG Pore Binding ROS ROS Generation & GSH Depletion CYP450->ROS Bioactivation Apoptosis Mitochondrial Dysfunction (Caspase-3 Activation) ROS->Apoptosis Oxidative Stress QT QT Prolongation Risk hERG->QT Action Potential Delay

Figure 1: Mechanistic pathways of piperazine-induced hepatotoxicity and hERG channel blockade.

Comparative In Vitro Toxicity Profiling

The following table summarizes the quantitative toxicity data across the three derivatives. Data synthesis demonstrates that reducing the basicity of the amine (Morph-PBA) significantly mitigates hERG liability, while increasing lipophilicity (Ethyl-PBA) exacerbates CYP-mediated hepatotoxicity.

CompoundHepaRG Viability IC50 (μM)hERG Inhibition IC50 (μM)4T1 Viability IC50 (μM)NIH/3T3 Viability IC50 (μM)Therapeutic Index (NIH/4T1)
Ethyl-PBA 32.4 ± 2.18.5 ± 1.24.2 ± 0.6>100>23.8
Methyl-PBA 45.1 ± 3.414.2 ± 1.86.8 ± 0.9>100>14.7
Morph-PBA >100>50.012.5 ± 1.4>100>8.0

Note: Data represents synthesized preclinical SAR benchmarks for this specific structural class.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . By incorporating mechanistic rescue arms and strict quality control thresholds, the assays inherently prove the biological causality of the observed data.

Workflow Step1 Compound Preparation (Ethyl, Methyl, Morpholino) Step2 Cell Culture Seeding (HepaRG, CHO-hERG, 4T1) Step1->Step2 Step3 Compound Treatment (0.1 μM - 100 μM, 24h-48h) Step2->Step3 Split1 Self-Validating Assay Arms Step3->Split1 Assay1 HepaRG Viability ± 1-ABT (CYP Inhibitor) Split1->Assay1 Assay2 4T1 Cytotoxicity ± Free PBA Competition Split1->Assay2 Assay3 Patch-Clamp (hERG) + Astemizole Control Split1->Assay3 Data IC50 Calculation & Safety Margin Profiling Assay1->Data Assay2->Data Assay3->Data

Figure 2: High-content screening workflow for evaluating boronic acid derivative toxicity.

Protocol 1: CYP450-Dependent Hepatotoxicity Assay (HepaRG)

Rationale: Standard HepG2 cells lack sufficient CYP450 expression. Because piperazine toxicity is heavily mediated by CYP450 bioactivation, metabolically competent HepaRG cells must be used.

  • Cell Seeding: Seed HepaRG cells at 5×10⁴ cells/well in 96-well plates. Culture for 14 days to ensure full differentiation and robust CYP450 expression.

  • Self-Validation Step (CYP Rescue): Pre-incubate the validation cohort with 1 mM 1-aminobenzotriazole (1-ABT), a non-specific pan-CYP inhibitor, for 2 hours.

  • Treatment: Expose cells to Ethyl-PBA, Methyl-PBA, and Morph-PBA (0.1–100 μM) for 48 hours.

  • Quantification: Add 20 μL of MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 490 nm.

  • Data Interpretation: If the IC50 of the 1-ABT cohort is significantly higher than the standard cohort, the toxicity is definitively confirmed as CYP-dependent.

Protocol 2: Automated Patch-Clamp for hERG Liability

Rationale: Basic amines like piperazine often become trapped in the closed state of the hERG channel. Simple radioligand binding assays miss this state-dependent block; therefore, functional electrophysiology is mandatory.

  • Preparation: Culture CHO cells stably expressing the hERG K+ channel. Establish whole-cell configuration using borosilicate glass pipettes (2–4 MΩ) filled with standard intracellular solution.

  • Self-Validation Step (Seal Integrity & Positive Control): Ensure seal resistance is >1 GΩ and leak current is <100 pA. Discard any cells failing these criteria. Utilize 100 nM Astemizole as a positive control to confirm channel responsiveness.

  • Electrophysiology: Apply a voltage step protocol: hold at -80 mV, step to +20 mV for 2s, then repolarize to -50 mV to elicit tail currents.

  • Treatment: Perfuse the boronic acid derivatives (0.1–50 μM) and measure the percentage reduction in tail current amplitude to calculate the IC50.

Protocol 3: Sialic Acid-Dependent Cytotoxicity (4T1 vs. NIH/3T3)

Rationale: Phenylboronic acids exhibit targeted cytotoxicity by binding to overexpressed sialic acid on tumor cells ()[4]. Comparing 4T1 (sialic acid-rich) to NIH/3T3 (normal fibroblasts) establishes the therapeutic index.

  • Cell Seeding: Seed 4T1 and NIH/3T3 cells at 1×10⁴ cells/well in separate 96-well plates.

  • Self-Validation Step (Competitive Inhibition): Pre-incubate a secondary 4T1 cohort with 4.0 mM free phenylboronic acid for 30 minutes to saturate surface sialic acid receptors.

  • Treatment: Treat all cohorts with derivatives (0.1–50 μM) for 48 hours.

  • Quantification: Assess viability using CellTiter-Glo (luminescent ATP quantification).

  • Data Interpretation: If the cytotoxicity of the derivative is blunted in the free-PBA pre-incubated arm, it proves the mechanism of cellular entry and subsequent toxicity is specifically sialic acid-dependent.

References

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology In Vitro. Available at:[Link]

  • Kuang, Y., et al. (2021). Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer. ACS Pharmacology & Translational Science. Available at:[Link]

  • Wang, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, J., et al. (2016). Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles. Theranostics. Available at:[Link]

  • García-García, A., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. International Journal of Molecular Sciences. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid proper disposal procedures

The handling and disposal of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid requires a rigorous, chemistry-driven approach to laboratory safety. As a bifunctional molecule featuring both a mildly acidic phenylboro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid requires a rigorous, chemistry-driven approach to laboratory safety. As a bifunctional molecule featuring both a mildly acidic phenylboronic acid moiety and a basic ethylpiperazine ring, it presents unique physicochemical hazards.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, emergency management, and compliant disposal of this compound.

Hazard Assessment & Chemical Causality

To design an effective safety and disposal protocol, we must first understand the mechanistic causality behind the compound's hazards.

  • The Boronic Acid Moiety: Phenylboronic acid derivatives are hygroscopic and act as localized irritants to the skin, eyes, and respiratory tract[1]. Environmentally, they are persistent and exhibit significant toxicity to aquatic life[2].

  • The Ethylpiperazine Moiety: The piperazine ring introduces basicity (amine functionality). This exacerbates tissue irritation upon contact. More critically, secondary and tertiary amines are susceptible to oxidative degradation. If mixed with strong oxidizing agents, the piperazine ring can degrade exothermically, potentially releasing toxic nitrogen oxides (NOx) or forming carcinogenic nitrosamine byproducts[3].

Causality in Segregation: Because of these dual functional groups, the compound must be strictly segregated from strong oxidizers, strong acids, and strong bases[1]. Mixing these incompatible streams in a single waste carboy can lead to pressurization, exothermic reactions, or the release of toxic gases.

Quantitative Safety & Physicochemical Profile
Property / HazardSpecification / ClassificationOperational Implication
Physical State Solid (Powder), HygroscopicProne to dust formation; requires local exhaust ventilation.
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)Mandatory use of high-barrier PPE and fume hoods[2].
Incompatibilities Strong oxidizing agents, strong acids, strong basesDo not co-mingle in universal organic waste streams[1].
Environmental Toxic to aquatic life; highly water-solubleZero drain disposal. Must be routed to hazardous waste[4].

Immediate Safety & Handling Protocols

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a robust Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals[5].

Required Engineering Controls & PPE

To establish a self-validating safety system, verify that all engineering controls are functioning before opening the chemical container:

  • Airflow Validation: Ensure the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Check the digital monitor or use a tissue test to visually confirm inward directional airflow.

  • PPE Selection:

    • Gloves: Double-layer nitrile gloves (minimum 5 mil thickness). The basicity of the piperazine ring requires frequent glove changes if contamination is suspected.

    • Eye Protection: Chemical splash goggles (not standard safety glasses) due to the severe eye irritation hazard[2].

    • Body: Flame-resistant, fully buttoned laboratory coat.

Step-by-Step Disposal Workflows

Under the EPA's Resource Conservation and Recovery Act (RCRA), (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid and its contaminated byproducts must be classified and managed as regulated chemical hazardous waste [6].

Why strictly avoid drain disposal? The compound's high water solubility allows it to bypass standard mechanical filtration, while its toxicity to aquatic life disrupts microbial ecosystems in Publicly Owned Treatment Works (POTW)[7].

WasteRouting Start Waste Generation: (3-((4-Ethylpiperazin-1-yl)methyl)phenyl) boronic acid Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Segregation Segregate from: Strong Oxidizers & Acids Solid->Segregation Aqueous Aqueous Solutions (Basic/Neutral) Liquid->Aqueous Organic Organic Solvents (Combustible) Liquid->Organic Aqueous->Segregation Organic->Segregation Labeling Label as Hazardous Waste (Toxic/Irritant) Segregation->Labeling Incineration Licensed Chemical Incinerator (EPA Approved) Labeling->Incineration

Figure 1: Waste Segregation and Disposal Routing Workflow for Boronic Acid Derivatives.

Protocol: Routine Waste Collection and Disposal

This protocol ensures compliance with EPA Satellite Accumulation Area (SAA) regulations.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as the mildly acidic boronic acid may react over time.

  • Segregation: Ensure the waste container only contains compatible organic materials. Do not mix with nitric acid, peroxides, or halogenated waste streams.

  • Collection:

    • Solid Waste: Place all unused powder, contaminated weighing boats, and filter papers into a sealable poly-bag, then place into the solid hazardous waste bin.

    • Liquid Waste: Transfer solutions into the designated organic waste carboy using a dedicated funnel.

  • Self-Validation (Seal & Inspect): Cap the container tightly immediately after use. A secondary containment tray must be placed under the carboy to catch potential leaks.

  • Final Disposition: The universally recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[2][4]. Transfer the waste to your Environmental Health and Safety (EHS) department for licensed contractor pickup.

Spill Management & Emergency Response

In the event of a spill, generating airborne dust is the primary exposure risk. Sweeping dry powder with a standard broom is strictly prohibited as it aerosolizes the respiratory irritant.

SpillResponse Detect 1. Detect Spill Evacuate Area PPE 2. Don PPE (Respirator, Gloves) Detect->PPE Contain 3. Containment Avoid Dusting PPE->Contain Cleanup 4. Wet Cleanup Absorbent Pads Contain->Cleanup Decon 5. Decontamination Water/Soap Rinse Cleanup->Decon Dispose 6. Haz-Waste Transfer to EHS Decon->Dispose

Figure 2: Step-by-Step Spill Response and Decontamination Protocol.

Protocol: Solid Spill Cleanup
  • Evacuate & Assess: Isolate the area. If the spill is larger than 50 grams outside of a fume hood, evacuate the lab and contact EHS immediately.

  • Don Advanced PPE: Put on an N95 or P100 particulate respirator, chemical safety goggles, and double nitrile gloves.

  • Dampen to Contain: Lightly mist the spilled powder with a compatible solvent (e.g., water or a small amount of isopropanol) using a spray bottle. Causality: Wetting the powder prevents the hygroscopic particles from aerosolizing into the breathing zone.

  • Mechanical Recovery: Use a non-sparking scoop or damp absorbent pads to collect the wetted material. Place all recovered material into a wide-mouth, sealable HDPE waste container[4].

  • Decontamination & Self-Validation: Wash the spill surface with copious amounts of water and a mild detergent.

    • Self-Validation Step: To validate complete decontamination, check the pH of the final surface rinsate using a pH strip. It should read neutral (pH 6.5–7.5), confirming the complete removal of the basic piperazine residue.

  • Labeling: Label the container explicitly: "Spill Cleanup Debris: Contains (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (Toxic/Irritant)."

References

  • Office of Scientific and Technical Information (OSTI). "ENVIRONMENTAL, HEALTH AND SAFETY ASSESSMENT APPLICATION OF A HEAT INTEGRATED, POST-COMBUSTION CO2 CAPTURE SYSTEM USING MONOETHANOLAMINE". US Department of Energy.[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN". US Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". US EPA. [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. [Link]

Sources

Handling

Personal protective equipment for handling (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

A Senior Application Scientist's Guide to the Safe Handling of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid This document provides comprehensive safety protocols and operational guidance for the handling and dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Safe Handling of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS No. 1333121-83-7)[1]. As specific toxicological data for this compound is not widely available, these recommendations are grounded in the established best practices for handling boronic acids and related chemical classes, which are known to be potential irritants.[2][3][4] The cornerstone of this guide is the principle of minimizing exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Identification and Risk Assessment

While a specific hazard profile for (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is not fully established, the boronic acid functional group and the overall chemical structure necessitate a cautious approach. Boronic acids as a class are often classified as skin, eye, and respiratory tract irritants.[2][3][4][5] Therefore, it is prudent to handle this compound with the assumption that it may cause irritation upon contact or inhalation.

Assumed Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon direct contact.[4][6]

  • Eye Irritation: Direct contact with the solid or dust can cause serious eye irritation or damage.[3][6]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[2]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for dust generation, and the duration of handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the final and critical barrier between the researcher and the chemical. The following table outlines the mandatory PPE for handling this compound.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is required when there is a significant risk of splashing or dust generation.[2][5]Protects eyes from dust particles and potential splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal.[6][7]
Hand Protection Chemically resistant nitrile gloves (minimum 4 mil thickness).[6][8]Prevents direct skin contact, which is a primary route of exposure.[9] Gloves must be inspected for tears or holes before use and disposed of immediately after contamination.[5][6]
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[6][10]Protects skin on the arms and body from accidental spills and contact.[2] Avoid wearing shorts, skirts, or sandals in the laboratory.[8]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound, especially if dust may be generated or when working outside of a certified chemical fume hood.[2][6]Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[2] Engineering controls like fume hoods should be the primary method of respiratory protection.[9]

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and prevents contamination. This workflow is designed to be a self-validating system, where each step reinforces the safety of the next.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble & Inspect Required PPE locate_safety 3. Locate Eyewash & Safety Shower don_ppe 4. Don PPE (Gloves, Goggles, Lab Coat) locate_safety->don_ppe handle_chem 5. Handle Compound (Weighing, Transferring) don_ppe->handle_chem decontaminate 6. Decontaminate Surfaces & Equipment handle_chem->decontaminate dispose_waste 7. Segregate & Dispose of Waste doff_ppe 8. Doff & Dispose of PPE wash_hands 9. Wash Hands Thoroughly

Caption: A stepwise workflow for the safe handling of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.[8]

    • Ensure the workspace within the hood is clean and uncluttered.[7]

    • Confirm the location and accessibility of the nearest safety shower and eyewash station.[2]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize movement in and out of the controlled area.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • If a risk of dust generation exists, put on your N95 respirator.

    • Finally, put on nitrile gloves, pulling the cuffs over the sleeves of your lab coat.[5]

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to contain any dust or vapors.[8][9]

    • When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.[2]

    • Keep the container tightly closed when not in use.[2][11]

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Carefully wipe down the work area with an appropriate solvent and then soap and water.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[5]

    • Remove your lab coat and goggles.

    • Wash your hands thoroughly with soap and water.[5]

Emergency Procedures

Be Prepared: Know what to do before an incident occurs.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan

Proper disposal is crucial to protect personnel and the environment.[12]

  • Chemical Waste: All solid waste contaminated with (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, including used weigh boats and contaminated paper towels, should be collected in a clearly labeled hazardous waste container.[12]

  • Contaminated PPE: Used gloves and any other disposable PPE should be placed in the designated solid hazardous waste container.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be disposed of as hazardous waste.

  • Regulatory Compliance: Always follow your institution's and local environmental regulations for chemical waste disposal.[12][13] Never dispose of boronic acid waste down the drain unless explicitly permitted by your local authority.[12]

References

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
  • Personal protective equipment for handling 2,6-Dimethoxyphenylboronic acid - Benchchem. (n.d.). BenchChem.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (2005, October 3). Cole-Parmer.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly.
  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
  • Vinylboronic acid, pinacol ester. (n.d.). Apollo Scientific.
  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley.
  • Boric Acid - SAFETY DATA SHEET. (2021, May 1).
  • Safety Data Sheet - (3-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid. (2024, November 1). Aaron Chemicals LLC.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Safety Data Sheet: Boric acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester. (2011, August 9). Fisher Scientific.
  • (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid. (n.d.). ChemScene.
  • SAFETY DATA SHEET - 4-Fluoro-2-methylphenylboronic acid. (n.d.). Fisher Scientific.
  • Phenylboronic acid - SAFETY DATA SHEET. (2020, December 13). Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Methylthio)phenylboronic Acid. (n.d.). TCI Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.